Irak4-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25F3N4O |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[1-phenyl-5-(piperidin-1-ylmethyl)benzimidazol-2-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H25F3N4O/c28-27(29,30)21-9-7-8-20(17-21)25(35)32-26-31-23-16-19(18-33-14-5-2-6-15-33)12-13-24(23)34(26)22-10-3-1-4-11-22/h1,3-4,7-13,16-17H,2,5-6,14-15,18H2,(H,31,32,35) |
InChI Key |
CLRGCYMGDBZQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)N(C(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IRAK4-IN-16; IRAK4 IN 16; IRAK4IN16; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK4 Kinase Inhibitors
Disclaimer: This document provides a detailed overview of the mechanism of action for inhibitors of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Despite a thorough search, specific data for a compound designated "IRAK4-IN-16" was not publicly available. Therefore, this guide focuses on the well-established principles of IRAK4 inhibition, utilizing data from publicly studied, exemplary IRAK4 inhibitors to illustrate the core mechanism of action, experimental validation, and therapeutic rationale.
Introduction to IRAK4 and its Role in Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is an essential downstream component for most Toll-like receptor (TLR) signaling pathways (excluding TLR3) and the Interleukin-1 receptor (IL-1R) family. These pathways are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals, initiating a rapid inflammatory response. Given its pivotal role, aberrant IRAK4 activity is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and certain cancers, making it a prime therapeutic target.
The IRAK4 Signaling Pathway
The activation of IRAK4 is a tightly regulated, multi-step process initiated at the cell membrane:
-
Receptor Activation: The pathway is triggered by the binding of a ligand (e.g., a bacterial lipopolysaccharide for a TLR, or IL-1 for its receptor) to its corresponding receptor on the cell surface.
-
Myddosome Formation: This ligand binding induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, through interactions between its death domain (DD), recruits IRAK4 and IRAK2 to form a high-order signaling complex known as the Myddosome.
-
IRAK4 Activation and IRAK1 Phosphorylation: Within the Myddosome, IRAK4 molecules trans-autophosphorylate, leading to their full activation. Activated IRAK4 then phosphorylates IRAK1.
-
Downstream Signal Propagation: Phosphorylated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream kinase cascades, including the inhibitor of NF-κB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like JNK and p38.
-
Gene Expression: The ultimate result is the activation of key transcription factors, primarily nuclear factor-κB (NF-κB) and activator protein 1 (AP-1). These factors translocate to the nucleus and drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.
Core Mechanism of Action: IRAK4 Inhibition
The majority of IRAK4 inhibitors, including those that have advanced to clinical trials, are ATP-competitive inhibitors. The IRAK4 kinase domain has a typical bi-lobed structure with an ATP-binding pocket located in the cleft between the N- and C-terminal lobes.
The mechanism of action is as follows:
-
Binding to the ATP Pocket: The inhibitor molecule is designed to fit into the ATP-binding site of IRAK4. It forms key interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues in this pocket, such as the hinge region, effectively blocking the natural substrate, ATP, from binding.
-
Inhibition of Kinase Activity: By occupying the ATP-binding site, the inhibitor prevents the transfer of the gamma-phosphate from ATP to IRAK4 itself (autophosphorylation) and to its primary substrate, IRAK1.
-
Disruption of Downstream Signaling: The lack of IRAK1 phosphorylation and activation halts the entire downstream signaling cascade. TRAF6 is not engaged, and subsequent activation of MAPK and NF-κB pathways is prevented.
-
Reduction of Inflammatory Mediators: The ultimate functional consequence is a significant reduction in the transcription and release of pro-inflammatory cytokines and other mediators that drive disease pathology.
It is important to note that IRAK4 possesses both kinase and scaffolding functions. While ATP-competitive inhibitors directly block the kinase activity, the scaffolding function—its role in assembling the Myddosome—may remain partially intact. However, studies with kinase-dead IRAK4 mutants show that the kinase activity is essential for a robust inflammatory response, confirming that kinase inhibition is a valid and effective therapeutic strategy.
Quantitative Data Presentation
The potency and selectivity of IRAK4 inhibitors are determined through various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting IRAK4's enzymatic activity. Below is a summary of publicly available data for representative IRAK4 inhibitors.
| Compound Name | Assay Type | IC50 (nM) | Target(s) | Reference |
| PF-06650833 (Zimlovisertib) | Biochemical | 0.2 | IRAK4 | |
| BAY 1834845 (Zabedosertib) | Biochemical | N/A | IRAK4 | |
| **HS |
The Discovery and Synthesis of IRAK4-IN-16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IRAK4-IN-16, a potent and selective inhibitor from the 2,6-diaminopyrimidin-4-one chemical series. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its biological activity and a visualization of its mechanism of action within the IRAK4 signaling cascade.
Introduction to IRAK4 Signaling
IRAK4 is positioned at the apex of the MyD88-dependent signaling cascade. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited to the receptor complex. MyD88, in turn, recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates other members of the IRAK family, primarily IRAK1. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a plethora of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of the inflammatory response. Given its central role, inhibition of IRAK4 kinase activity presents a compelling strategy to therapeutically modulate inflammatory responses.
Discovery of the 2,6-Diaminopyrimidin-4-one Series
This compound belongs to a series of 2,6-diaminopyrimidin-4-one inhibitors discovered through high-throughput screening followed by structure-enabled design. The initial screening identified an aminopyrimidine hit, which was subsequently optimized to improve potency and selectivity, leading to the development of the pyrimidin-4-one chemotype. This novel scaffold exhibited a distinct binding mode compared to the original aminopyrimidine series, allowing for the exploration of novel structure-activity relationships (SAR). Compound 16, referred to herein as this compound, emerged as a lead compound from this series, demonstrating potent inhibition of IRAK4 with an IC50 of 27 nM and excellent kinase selectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from the 2,6-diaminopyrimidin-4-one series.
| Compound ID | Structure | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against X kinases) |
| This compound (Compound 16) | 2-((cyclopropylmethyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 27 | 99% of 111 tested kinases |
| Compound 4 | 2-(cyclopropylamino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 130 | Not Reported |
| Compound 19 | 2-((2,2-dimethylpropyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 31 | Not Reported |
| Compound 31 | 2-((1-methylcyclopropyl)methylamino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 93 | Not Reported |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs follows a convergent strategy starting from commercially available pyrimidine precursors. The general synthetic scheme is outlined below.
Scheme 1: General Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors
Caption: General synthetic route to this compound.
Detailed Protocol for this compound (Compound 16):
-
Step 1: Synthesis of 2-chloro-6-(tetrahydro-2H-pyran-4-ylamino)pyrimidine. To a solution of 2,6-dichloropyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), is added tetrahydro-2H-pyran-4-amine and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated by extraction and purified by column chromatography.
-
Step 2: Synthesis of 2-(cyclopropylmethylamino)-6-(tetrahydro-2H-pyran-4-ylamino)pyrimidine. The intermediate from Step 1 is subjected to a second nucleophilic aromatic substitution with cyclopropylmethanamine. The reaction is typically carried out at an elevated temperature in a sealed vessel. The product is then isolated and purified.
-
Step 3: Synthesis of this compound. The pyrimidine intermediate from Step 2 is hydrolyzed to the corresponding pyrimidin-4-one. This is achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid. The final product, this compound, is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Biochemical Assay for IRAK4 Inhibition (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the test compound dilution.
-
Prepare a master mix containing IRAK4 enzyme and MBP substrate in kinase reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the IRAK4 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for IRAK4 Target Engagement (Phospho-IRAK1 Assay)
This assay measures the ability of this compound to inhibit the phosphorylation of IRAK1 in a cellular context, providing a direct measure of target engagement.
Materials:
-
THP-1 cells (human monocytic cell line)
-
LPS (Lipopolysaccharide)
-
This compound or other test compounds
-
Cell lysis buffer
-
Antibodies against phospho-IRAK1 (Thr209) and total IRAK1
-
Western blotting reagents and equipment
Procedure:
-
Seed THP-1 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the TLR4/IRAK4 pathway.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IRAK1 and total IRAK1.
-
Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.
-
Determine the IC50 value for the inhibition of IRAK1 phosphorylation.
Mechanism of Action and Signaling Pathway Visualization
This compound acts as an ATP-competitive inhibitor of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, most notably IRAK1. This blockade of IRAK1 activation effectively halts the propagation of the inflammatory signal downstream, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling cascade. Its discovery and characterization provide a valuable tool for further research into the role of IRAK4 in inflammatory diseases and a promising starting point for the development of novel therapeutics. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the reproduction and further investigation of this important class of molecules by the scientific community.
IRAK4-IN-16: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Its central role in innate immunity has made it a prime target for the development of novel anti-inflammatory therapeutics. IRAK4-IN-16 is a potent and selective inhibitor of IRAK4, demonstrating significant potential for the treatment of various inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and development efforts.
Chemical Properties and Structure
This compound, with the chemical name N-(1-phenyl-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide, is a small molecule inhibitor of IRAK4.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(1-phenyl-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide | [1] |
| Synonyms | IRAK4 inhibitor 16 | [1] |
| CAS Number | 509093-72-5 | [1][2][3] |
| Molecular Formula | C27H25F3N4O | [1][2][3] |
| Molecular Weight | 478.519 g/mol | [2][3] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [4] |
| Storage | 2 years at -20°C (powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO | [3] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of IRAK4 kinase activity. It also exhibits excellent selectivity for IRAK4 over other kinases, including IRAK1 and TAK1.
| Target | IC50 | Selectivity vs. IRAK4 | Reference |
| IRAK4 | 2.8 nM | - | [1] |
| IRAK1 | - | 217-fold | [1] |
| TAK1 | - | 892-fold | [1] |
| NF-κB (IL-1 induced) | 0.3 µM | - | [1] |
Signaling Pathway of IRAK4
IRAK4 is a key mediator in the TLR and IL-1R signaling cascades, which are crucial for the innate immune response. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1, leading to the downstream activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.
Experimental Protocols
In Vitro IRAK4 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the microplate wells.
-
Prepare a kinase reaction mixture containing IRAK4 enzyme and substrate in kinase buffer.
-
Add the kinase reaction mixture to the wells containing the test compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.
Cellular NF-κB Activation Assay
This protocol outlines a method to measure the inhibition of IL-1β-induced NF-κB activation in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IL-1β
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reagents for nuclear extraction
-
Antibodies for Western blotting (anti-NF-κB p65, anti-lamin B1) or an ELISA-based NF-κB detection kit
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB activation.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Determine the amount of NF-κB p65 subunit in the nuclear extracts using either Western blotting or a specific ELISA kit.
-
For Western blotting, normalize the p65 signal to a nuclear loading control (e.g., Lamin B1).
-
Calculate the percentage of inhibition of NF-κB nuclear translocation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Pharmacokinetic Properties
While detailed pharmacokinetic data for this compound is not extensively published in peer-reviewed literature, it has been described as an orally bioavailable inhibitor with excellent pharmacokinetic properties.[1] For context, a summary of pharmacokinetic parameters for another orally bioavailable IRAK4 inhibitor, PF-06650833, is provided below. It is important to note that these values are not for this compound and should be considered as a reference for a compound in the same class.
| Parameter | Value (in Rats) | Reference |
| Clearance | 56 mL/min/kg | [5] |
| Half-life (T1/2) | 0.6 hours | [5] |
| Oral Bioavailability | 34-50% | [5] |
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with promising chemical and biological properties for the development of novel anti-inflammatory therapies. Its ability to effectively block the TLR/IL-1R signaling pathway highlights its potential in treating a wide range of autoimmune and inflammatory disorders. The information provided in this technical guide, including the detailed protocols and pathway diagrams, serves as a valuable resource for researchers and drug development professionals working on IRAK4-targeted therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-16: A Technical Guide to its Target, Binding, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective inhibitor, IRAK4-IN-16, with a focus on its target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and its binding mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug discovery.
Introduction to IRAK4: A Key Mediator in Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). As a critical upstream kinase in the innate immune system, IRAK4 is essential for initiating responses to a wide range of pathogens and endogenous danger signals.
Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of a multi-protein signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated through autophosphorylation and subsequently phosphorylates other downstream substrates, including IRAK1. This phosphorylation cascade ultimately triggers the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines. Given its central role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer.
This compound: A Potent Inhibitor of IRAK4
This compound is a potent inhibitor of IRAK4, demonstrating significant activity in biochemical assays. Its ability to suppress IRAK4 kinase activity makes it a valuable tool for studying the physiological and pathological roles of IRAK4 and a potential starting point for the development of novel anti-inflammatory therapeutics.
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized through biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 2.5 nM | IRAK4 Kinase Assay | |
| Cytotoxic IC50 | 0.2 µM | OCI-LY10 Cells | |
| 0.2 µM | TMD8 Cells | ||
| 0.6 µM | Ramos Cells | ||
| 2.7 µM | HT Cells |
The IRAK4 Binding Site of this compound
Like most kinase inhibitors, this compound is understood to bind within the ATP-binding pocket of the IRAK4 kinase domain. This pocket is a well-defined cleft located between the N-terminal and C-terminal lobes of the kinase. Structural studies of IRAK4 in complex with various inhibitors have provided detailed insights into the key interactions that govern inhibitor binding.
Crystal structures of the IRAK4 kinase domain (e.g., PDB IDs: 2NRU, 6EGA) reveal a canonical kinase fold with specific features that can be exploited for inhibitor design. The binding of this compound is predicted to involve interactions with key residues within this pocket, thereby preventing the binding of ATP and inhibiting the phosphotransferase activity of the enzyme.
Key features of the IRAK4 ATP-binding site include:
-
Hinge Region: Forms hydrogen bonds with the inhibitor, a critical interaction for anchoring the compound in the binding site.
-
Gatekeeper Residue: A residue that controls access to a deeper hydrophobic pocket.
-
Hydrophobic Pockets: Provide opportunities for van der Waals interactions, contributing to binding affinity and selectivity.
-
Solvent-Exposed Region: Allows for modifications to the inhibitor to improve solubility and other pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for IRAK4 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against IRAK4.
Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments relevant to the characterization of IRAK4 inhibitors.
In Vitro IRAK4 Kinase Assay (Adapted from commercial kits)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against IRAK4 using a luminescence-based ADP detection method.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor (this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the desired concentrations of IRAK4 enzyme and substrate.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute into kinase assay buffer to create a 4X inhibitor solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells of the assay plate. For control wells (0% inhibition), add 5 µL of assay buffer with the same concentration of DMSO. For total inhibition control, a known potent, broad-spectrum kinase inhibitor can be used.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently and incubate for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data to the control wells (0% and 100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on different cell lines using a commercially available cell viability reagent.
Materials:
-
Cancer cell lines (e.g., OCI-LY10, TMD8, Ramos, HT)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well clear-bottom white assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 10X the final desired concentrations.
-
Add 10 µL of the 10X compound dilutions to the respective wells. For the vehicle control, add 10 µL of medium with the same concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent and valuable research tool for investigating the intricate roles of IRAK4 in health and disease. Its high affinity for IRAK4 and demonstrated cellular activity provide a strong foundation for further preclinical and potentially clinical development. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery efforts targeting the IRAK4 signaling pathway.
The Biological Function of Irak4-IN-16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function of Irak4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.
Core Function and Mechanism of Action
This compound, also identified as compound 4, is a small molecule inhibitor that targets the kinase activity of IRAK4. IRAK4 is a critical serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response[2].
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome[3]. Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1)[2][4]. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, leading to an inflammatory response[2].
This compound exerts its biological function by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent inflammatory signaling cascade[5]. This targeted inhibition of IRAK4 makes this compound a valuable tool for studying the role of IRAK4 in various inflammatory and autoimmune diseases, as well as a potential therapeutic agent.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 IC50 | 2.5 nM | Biochemical Assay | [6] |
| OCI-LY10 Cytotoxicity IC50 | 0.2 µM | OCI-LY10 (Diffuse Large B-cell Lymphoma) | [6] |
| TMD8 Cytotoxicity IC50 | 0.2 µM | TMD8 (Diffuse Large B-cell Lymphoma) | [6] |
| Ramos Cytotoxicity IC50 | 0.6 µM | Ramos (Burkitt's Lymphoma) | [6] |
| HT Cytotoxicity IC50 | 2.7 µM | HT (Colon Cancer) | [6] |
Signaling Pathway
The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological function of this compound. These represent standard protocols in the field and are consistent with the procedures used to generate the data presented.
IRAK4 Kinase Assay (Biochemical IC50 Determination)
This protocol describes a representative method for determining the in vitro potency of this compound against purified IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare a master mix containing the kinase buffer, ATP, and IRAK4 substrate at their optimal concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the IRAK4 enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cytotoxicity IC50 Determination)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
OCI-LY10, TMD8, Ramos, or HT cells
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
96-well clear bottom, white-walled plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of an IRAK4 inhibitor like this compound.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
Irak4-IN-16 in vitro kinase assay
An In-Depth Technical Guide to the In Vitro Kinase Assay for IRAK4
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a master kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, initiating a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its critical role in inflammatory responses, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers.[1][6]
This guide provides a detailed overview of the principles and methodologies for conducting an in vitro kinase assay to identify and characterize inhibitors of IRAK4. While this document refers to a hypothetical inhibitor, "IRAK4-IN-16," the protocols and principles described are broadly applicable to the screening and evaluation of any potential IRAK4 inhibitor.
IRAK4 Signaling Pathway
The activation of IRAK4 is an early and essential step in the MyD88-dependent signaling pathway. Ligand binding to TLRs or IL-1Rs triggers the recruitment of MyD88, which then assembles a helical signaling complex known as the Myddosome, composed of MyD88, IRAK4, and IRAK1/IRAK2.[5] Within this complex, IRAK4 dimers undergo trans-autophosphorylation to become fully active.[5] Activated IRAK4 then phosphorylates IRAK1, stimulating its kinase activity and leading to its dissociation from the Myddosome.[2][7] Subsequently, IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, which activates downstream kinase cascades, including the TAK1-IKK-NF-κB axis, ultimately leading to the transcription of inflammatory genes.[2][4]
Principles of the In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule (usually ATP) to a specific substrate.[8] To assess the potency of an inhibitor like this compound, the assay quantifies the reduction in kinase activity in the presence of the compound. This is typically achieved by measuring either the amount of phosphorylated substrate produced or the amount of ADP generated as a byproduct of the phosphotransfer reaction.[8][9]
Common detection methods include:
-
Radiometric Assays: Utilize [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[8][10]
-
Fluorescence-Based Assays: Employ modified substrates or antibodies to detect phosphorylation via changes in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[11]
-
Luminescence-Based Assays: Quantify the amount of ADP produced using a coupled enzyme system that generates a luminescent signal, such as the ADP-Glo™ assay.[9][12]
Experimental Protocol: IRAK4 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a method for measuring IRAK4 kinase activity and its inhibition using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
Materials
-
Recombinant Human IRAK4, GST-tagged (e.g., BPS Bioscience, Cat. #40064)[12]
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat. #78514)[12]
-
ATP, 500 µM solution (e.g., BPS Bioscience, Cat. #79686)[12]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]
-
This compound or other test inhibitors, prepared in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)[12]
-
White, opaque 96-well or 384-well plates[12]
-
Microplate reader capable of measuring luminescence
Procedure
-
Prepare 1x Kinase Assay Buffer: Dilute the stock buffer to a 1x working concentration with sterile distilled water.[12]
-
Prepare Test Inhibitor Dilutions:
-
Create a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.
-
Perform an intermediate 10-fold dilution of each concentration into 1x Kinase Assay Buffer. This results in a 10x working stock of each inhibitor concentration in 10% DMSO.[12]
-
-
Prepare Master Mix: Prepare a master mix containing ATP and the MBP substrate. For each 100 reactions, mix: 700 µL of 1x Kinase Assay Buffer, 50 µL of ATP (500 µM), and 100 µL of MBP (5 mg/ml).[12]
-
Set Up Plate:
-
Add 2.5 µL of the 10x test inhibitor dilutions to the appropriate wells ("Test Inhibitor").
-
For "Positive Control" (uninhibited enzyme) and "Negative Control" (no enzyme) wells, add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer.[12]
-
-
Add Enzyme:
-
Dilute the recombinant IRAK4 enzyme to the desired working concentration (e.g., 7.5 nM) in 1x Kinase Assay Buffer.[9]
-
Add 10 µL of diluted IRAK4 to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Negative Control" wells.
-
-
Initiate Kinase Reaction:
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.[12]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 45 minutes.[12]
-
-
Read Plate: Measure the luminescence using a microplate reader.
Data Presentation and Analysis
The raw luminescence data should be processed by first subtracting the "Negative Control" background signal from all other readings. The percent inhibition is then calculated relative to the "Positive Control" (0% inhibition).
Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
The resulting data can be plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis to generate a dose-response curve. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Quantitative Data for IRAK4 Inhibitors
| Compound | IC₅₀ (nM) | Assay Format | ATP Concentration (µM) | Substrate |
| This compound | Value | ADP-Glo™ | 10[9] | MBP[9] |
| Inhibitor A | Value | TR-FRET[11] | 10 | Synthetic Peptide |
| Staurosporine[11] | Value | LanthaScreen® | 10 | N/A (Binding Assay) |
| IRAK1/4 Inhibitor[9] | Value | Transcreener® ADP² | 10 | MBP |
This table is a template for presenting results; specific values would be generated from experimental data.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Unveiling Irak4-IN-16: A Technical Primer on a Novel IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive initial characterization of Irak4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the available quantitative data, experimental methodologies, and key signaling pathways associated with this compound, offering a valuable resource for researchers in immunology, inflammation, and oncology.
Core Compound Data
This compound, systematically named 1-{[(2S)-5-oxopyrrolidin-2-yl]methoxy}-7-(propan-2-yloxy)isoquinoline-6-carboxamide, has been identified as a potent small molecule inhibitor of IRAK4 kinase activity.[1][2] The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (IRAK4) | 7 nM | Human | Biochemical Kinase Assay | [2] |
| EC50 | 2300 nM | Rat | Whole Blood Assay | [2] |
| Oral Bioavailability | 73% | Rat | In vivo Pharmacokinetics | [2] |
| Plasma Clearance (Clp) | 22 mL/min/kg | Rat | In vivo Pharmacokinetics | [2] |
| Half-life (t1/2) | 1.3 h | Rat | In vivo Pharmacokinetics | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic potential by inhibiting the kinase activity of IRAK4, a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3] These pathways are integral to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of initial findings. The following sections outline the probable protocols used for the characterization of this compound, based on standard practices for IRAK4 inhibitor evaluation.
Biochemical Kinase Assay (IC50 Determination)
A common method for determining the IC50 of a kinase inhibitor is a radiometric assay or a fluorescence-based assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by IRAK4. The amount of phosphorylated substrate is then quantified.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration around the Km for IRAK4)
-
Substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein)
-
This compound (serially diluted)
-
Detection reagent (e.g., [γ-32P]ATP for radiometric assays, or a phosphospecific antibody for fluorescence-based assays)
-
96- or 384-well assay plates
Procedure:
-
Add kinase buffer to the wells of the assay plate.
-
Add serial dilutions of this compound to the wells.
-
Add the IRAK4 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using the chosen method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay (EC50 Determination)
Cell-based assays are essential to determine the potency of an inhibitor in a more physiologically relevant context. A common cellular assay for IRAK4 inhibitors involves stimulating immune cells and measuring the production of a downstream cytokine.
Principle: The assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a TLR agonist.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a monocytic cell line like THP-1)
-
Cell culture medium
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)
-
This compound (serially diluted)
-
ELISA kit for the cytokine of interest
Procedure:
-
Seed the immune cells in a 96-well plate and allow them to adhere if necessary.
-
Pre-incubate the cells with serial dilutions of this compound for a specific time (e.g., 1 hour).
-
Stimulate the cells with the TLR agonist.
-
Incubate the plate for a period sufficient to allow cytokine production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit.
-
Plot the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
In Vivo Pharmacodynamic Model
The in vivo efficacy of this compound was assessed in a rat model of TLR7-driven inflammation.[2]
Principle: This model evaluates the ability of orally administered this compound to suppress the systemic production of pro-inflammatory cytokines induced by a TLR7 agonist.
Animal Model:
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30, and 100 mg/kg).[2]
-
After a set time (e.g., 1 hour), administer the TLR7 agonist R848 via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[2]
-
At the time of peak cytokine response (e.g., 1.5 hours post-R848 stimulation), collect blood samples.[2]
-
Process the blood to obtain plasma or serum.
-
Measure the levels of relevant cytokines (e.g., TNF-α, IL-6) using a suitable method (e.g., Luminex, ELISA).
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
Selectivity Profile
A critical aspect of a kinase inhibitor's characterization is its selectivity profile against a panel of other kinases. This information is crucial for assessing potential off-target effects. At the time of this writing, a comprehensive public kinase selectivity panel for this compound has not been identified in the reviewed literature. Researchers are encouraged to consult the primary publication by Smith GF, et al. for any available selectivity data.[1][2]
Conclusion
This compound is a potent and orally bioavailable inhibitor of IRAK4 with demonstrated in vivo efficacy in a preclinical model of inflammation. The data presented in this guide provide a foundational understanding of its biochemical and cellular activity. Further characterization, including a comprehensive selectivity profile and evaluation in various disease models, will be crucial for its continued development as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
An In-depth Technical Guide to IRAK4-IN-16 and its Effect on MyD88 Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the potent and selective IRAK4 inhibitor, PF-06650833 (also known as Zimlovisertib), as a representative example of an "IRAK4-IN" (IRAK4 inhibitor) compound. It explores its mechanism of action within the MyD88 signaling pathway, presents quantitative data on its inhibitory effects, and outlines key experimental protocols for its evaluation.
Introduction to IRAK4 and MyD88 Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It functions as a central mediator of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), with the exception of TLR3. The activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
Upon ligand binding, TLRs and IL-1Rs recruit MyD88, which in turn recruits IRAK4 through interactions between their respective death domains. This leads to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates other members of the IRAK family, primarily IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, which are essential for mounting an immune response. Given its pivotal role in this pathway, IRAK4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.
PF-06650833: A Potent and Selective IRAK4 Inhibitor
PF-06650833 (Zimlovisertib) is a potent, selective, and orally active small-molecule inhibitor of IRAK4. It has been investigated in clinical trials for the treatment of rheumatic and autoimmune diseases. This compound serves as an excellent case study for understanding the effects of IRAK4 inhibition on MyD88-dependent signaling.
Mechanism of Action
PF-06650833 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation of downstream substrates like IRAK1, thereby blocking the entire downstream signaling cascade that is dependent on IRAK4 kinase activity.
Quantitative Data for PF-06650833
The inhibitory activity of PF-06650833 has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of PF-06650833
| Assay Type | Target/Cell Line | Stimulus | Readout | IC50 (nM) | Reference(s) |
| Enzyme Assay | Recombinant IRAK4 | - | Kinase Activity | 0.52 | |
| Cell-based Assay | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α secretion | 2.4 | |
| Cell-based Assay | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | 8.8 | |
| Cell-based Assay | THP-1 cells | - | ATP occupancy | ~0.2 | |
| Cell-based Assay | Rat Whole Blood | LPS (TLR4 agonist) | TNF-α secretion | 2.1 (free) | |
| Cell-based Assay | Mouse Whole Blood | R848 (TLR7/8 agonist) | IL-6 secretion | 10 (free) |
PBMCs: Peripheral Blood Mononuclear Cells; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; LPS: Lipopolysaccharide.
Table 2: Kinase Selectivity of PF-06650833
| Kinase | IC50 (nM) | Selectivity vs. IRAK4 | Reference(s) |
| IRAK4 | ~0.2 | - | |
| IRAK1 | >1000 | ~7000-fold | |
| MNK2 | >100 | >500-fold | |
| LRRK2 | >100 | >500-fold | |
| CLK4 | >100 | >500-fold | |
| CK1γ1 | >100 | >500-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like PF-06650833.
In Vitro IRAK4 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
IRAK4 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Test compound (e.g., PF-06650833) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the IRAK4 enzyme solution in kinase buffer and add 2 µl to each well.
-
Prepare the substrate/ATP mix in kinase buffer and add 2 µl to each well to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Km values.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-based NF-κB Reporter Assay
This assay determines the effect of an IRAK4 inhibitor on the downstream activation of the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
TLR ligand (e.g., LPS for TLR4).
-
Test compound (e.g., PF-06650833).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase
IRAK4 as a Therapeutic Target: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, acting as a master kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a highly attractive therapeutic target for a wide range of diseases, including autoimmune disorders and cancers. This technical guide provides a comprehensive overview of IRAK4's function, its implication in disease, and the current landscape of therapeutic inhibitors. We delve into the signaling pathways governed by IRAK4, present preclinical and clinical data for key inhibitors, and provide detailed experimental protocols for assays crucial to the discovery and characterization of novel IRAK4-targeting therapeutics.
The Role of IRAK4 in Signal Transduction
IRAK4 is a serine/threonine kinase that plays a pivotal, non-redundant role in the MyD88-dependent signaling pathway, which is activated by all TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome. IRAK4's kinase activity is essential for the subsequent recruitment and phosphorylation of IRAK1 and IRAK2. This phosphorylation event initiates a cascade of downstream signaling events, including the activation of TRAF6, which ultimately leads to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that are central to the inflammatory response.
The Myddosome Complex and Downstream Signaling
The formation of the Myddosome is a critical step in the activation of the TLR/IL-1R signaling pathway. This complex consists of MyD88, IRAK4, and either IRAK1 or IRAK2. IRAK4, as the "master IRAK," is the first kinase activated in this complex and is responsible for phosphorylating and activating IRAK1/2. Activated IRAK1/2 then dissociate from the Myddosome and interact with TRAF6, an E3 ubiquitin ligase. This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, which serves as a scaffold for the recruitment and activation of the TAK1 complex. TAK1, in turn, activates the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38).
The Lynchpin of Innate Immunity: A Technical Guide to IRAK4 Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase, indispensable for signal transduction in the innate immune system. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, it functions as both a scaffold and an active enzyme, initiating a chain of events that culminates in inflammatory responses. Genetic deficiencies in IRAK4 highlight its essential role, leading to severe immunodeficiency, while its over-activation is implicated in a range of autoimmune diseases and cancers. This makes IRAK4 a compelling target for therapeutic intervention. This guide provides an in-depth examination of IRAK4's structure, its central role in the Myddosome signaling complex, the dual nature of its kinase and scaffolding functions, its clinical significance, and detailed protocols for its experimental study.
The Core Structure of IRAK4
IRAK4 is a 460-amino acid protein kinase that is structurally distinguished from other members of the IRAK family.[1][2] Its architecture is primarily composed of two key functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[3][4]
-
N-Terminal Death Domain (DD): This domain is crucial for protein-protein interactions, specifically for its recruitment to the adaptor protein MyD88 (Myeloid differentiation primary response 88). The interaction between the death domains of IRAK4 and MyD88 is a foundational step in the assembly of the "Myddosome," a key signaling platform.[4][5]
-
C-Terminal Kinase Domain: This domain houses the catalytic activity of IRAK4.[3] It possesses a typical bilobed structure characteristic of kinases, with an ATP-binding pocket situated between the N-terminal and C-terminal lobes.[1][6] A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) that acts as a "gatekeeper," a feature that distinguishes it and provides opportunities for the design of selective inhibitors.[2][7]
Upon activation, IRAK4 undergoes trans-autophosphorylation, a process initiated by MyD88-induced dimerization, which allows it to become a fully active kinase capable of phosphorylating its downstream substrates.[4][8]
IRAK4 in TLR/IL-1R Signaling: The Myddosome Complex
IRAK4 is the master kinase in the MyD88-dependent signaling pathway, which is utilized by most TLRs (all except TLR3) and the IL-1R family.[9][10][11] The activation of these receptors by their respective ligands—pathogen-associated molecular patterns (PAMPs) for TLRs or cytokines for IL-1Rs—triggers a conformational change that initiates the assembly of the Myddosome.[1][5]
The Assembly and Function of the Myddosome:
-
Recruitment: Upon receptor activation, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain.[11]
-
Oligomerization: MyD88 molecules oligomerize, forming a helical scaffold.[5]
-
IRAK4 Integration: This scaffold then recruits four molecules of IRAK4 via homotypic death domain interactions.[5]
-
IRAK1/IRAK2 Recruitment: The MyD88-IRAK4 complex subsequently recruits four molecules of IRAK1 or IRAK2.[5][11]
-
Signal Propagation: Within this complex, IRAK4 phosphorylates IRAK1 and/or IRAK2.[11][12] This phosphorylation event causes IRAK1/2 to dissociate from the Myddosome and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[5][11]
-
Downstream Activation: The activation of TRAF6 leads to the activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of pro-inflammatory cytokines and chemokines.[9][11]
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
The Dual Role of IRAK4: Scaffold vs. Kinase Activity
A significant area of research revolves around the distinct contributions of IRAK4's structural (scaffolding) and enzymatic (kinase) functions. While both are required for a robust immune response, they have non-redundant roles.
-
Scaffold Function: The physical presence of the IRAK4 protein is essential for the stable assembly of the Myddosome.[5] Even a kinase-dead version of IRAK4 can support the formation of the complex, allowing for the recruitment of IRAK1/2.[4][5] This scaffolding role is critical; in the complete absence of the IRAK4 protein, Myddosome formation is abrogated, and signaling is completely blocked.[1][13] In some contexts, particularly in human macrophages, the scaffold function alone, without kinase activity, may be sufficient for the production of certain pro-inflammatory cytokines.[5]
-
Kinase Activity: The kinase function of IRAK4 is essential for the full spectrum of TLR-mediated responses.[9][14] Studies using kinase-inactive knock-in mice show that while some NF-κB activation may persist (likely due to the scaffold function), the production of most cytokines and chemokines is severely impaired.[9][12][14] IRAK4's kinase activity is absolutely critical for TLR7- and TLR9-mediated type I interferon production in plasmacytoid dendritic cells and for the activation of MAPK pathways.[9][14][15]
Interestingly, the kinase activity of IRAK4 can also modulate the stability of the Myddosome complex itself. Active IRAK4 phosphorylation weakens the interaction between IRAK4 and MyD88 while strengthening the IRAK4-IRAK1 interaction, facilitating the release of activated IRAK1 to signal downstream.[4]
Clinical Relevance of IRAK4
IRAK4's central role makes it a molecule of significant clinical interest, both in states of deficiency and over-activation.
IRAK4 Deficiency
Autosomal recessive mutations in the IRAK4 gene lead to IRAK4 deficiency, a rare primary immunodeficiency.[16][17]
-
Symptoms: Patients, particularly in early childhood, suffer from recurrent, life-threatening invasive infections caused by pyogenic bacteria like Streptococcus pneumoniae and Staphylococcus aureus.[10][17][18]
-
Pathophysiology: The loss of IRAK4 function prevents TLR and IL-1R signaling, leading to an insufficient inflammatory response.[16] A hallmark of this condition is the absence of high fever and other inflammatory signs (like elevated C-reactive protein) despite severe infection.[10][17]
-
Prognosis: While mortality can be high in the first decade, infections become less frequent with age, suggesting that adaptive immunity and other redundant pathways may eventually compensate.[1][10] This age-related improvement provides a therapeutic rationale for inhibiting IRAK4 in adults for certain diseases, as it may be possible to temper inflammation while retaining sufficient immunity.[1]
IRAK4 as a Therapeutic Target
The overexpression or pathological activation of IRAK4-mediated signaling is implicated in numerous inflammatory and autoimmune disorders, as well as certain cancers.[19][20] This has made IRAK4 an attractive target for the development of small molecule inhibitors and degraders.[2][19]
-
Autoimmune Diseases: Conditions like rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease are characterized by chronic inflammation driven by TLR and IL-1R pathways.[1][21] Inhibiting IRAK4 can block the production of key inflammatory mediators.[21]
-
Oncology: In certain cancers, such as the Activated B-Cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), oncogenic mutations in MyD88 (e.g., MyD88 L265P) lead to constitutive activation of the IRAK4 pathway, promoting cancer cell survival.[20] IRAK4 inhibitors have shown efficacy in preclinical models of these malignancies.[20]
Data Presentation: IRAK4 Inhibitors in Development
The following table summarizes publicly available data on select IRAK4 inhibitors that have been investigated in preclinical or clinical settings.
| Inhibitor Name | Target | Indication(s) | Key Preclinical/Clinical Findings |
| PF-06650833 | IRAK4 Kinase | Rheumatoid Arthritis, SLE | Reduced autoantibody levels in mouse lupus models; reduced interferon gene signature in a Phase 1 human trial.[21] |
| ND-2158 / ND-2110 | IRAK4 Kinase | Autoimmune Disorders, ABC DLBCL | Suppressed TNF production, alleviated collagen-induced arthritis in mice; suppressed tumor growth in ABC DLBCL xenograft models.[20] |
| IRAK1/4 Inhibitor | IRAK1/IRAK4 Kinase | General Inflammation | Used in screening assays to demonstrate inhibitor potency.[22] |
| BAY 1834845 | IRAK4 Kinase | Autoimmune Diseases | Entered Phase I/II clinical trials.[23] |
Experimental Protocols for Studying IRAK4
Investigating the function of IRAK4 requires a variety of biochemical and cellular assays. Below are generalized methodologies for key experiments.
In Vitro IRAK4 Kinase Assay
This assay measures the direct catalytic activity of IRAK4 and is essential for screening potential inhibitors.
Principle: A recombinant IRAK4 enzyme is incubated with a substrate and ATP. The kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.
Methodology:
-
Reagent Preparation:
-
Enzyme: Thaw purified, recombinant human IRAK4 on ice.[24][25]
-
Kinase Buffer: Prepare a 1X kinase assay buffer (e.g., 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).[22][25]
-
Substrate: Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., derived from Ezrin/Radixin/Moesin).[22][24][25]
-
ATP: Prepare an ATP solution at a concentration near the Km for IRAK4 (approx. 10-20 µM) in kinase buffer.[26]
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in kinase buffer. Ensure the final DMSO concentration is ≤1%.[24]
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of 4X reaction cocktail (containing IRAK4 enzyme in buffer) to each well.[25]
-
Add 12.5 µL of the diluted test compound or vehicle control (for positive/negative controls) and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.[25]
-
Initiate the kinase reaction by adding 25 µL of a 2X ATP/substrate cocktail. The final reaction volume is 50 µL.[25]
-
Stop the reaction by adding 50 µL of a stop buffer (e.g., 50 mM EDTA).[25]
-
-
Detection:
-
Phosphorylation Detection (e.g., DELFIA®): Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated peptide substrate). Detect the phosphorylated product using a phospho-specific primary antibody followed by a europium-labeled secondary antibody. Read the time-resolved fluorescence.[25][26]
-
ADP Detection (e.g., Transcreener® ADP² Assay): Add ADP-Glo™ or Transcreener® detection reagents, which use a coupled enzymatic reaction or competitive immunoassay to measure the amount of ADP produced. Read luminescence or fluorescence polarization.[22][24][27]
-
Caption: A generalized workflow for an in vitro IRAK4 kinase assay.
Cellular Target Engagement Assay (IRAK1 Phosphorylation)
This assay provides a more physiologically relevant measure of IRAK4 inhibition by assessing the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.
Principle: Cells are stimulated with a TLR ligand (e.g., R848) to activate the IRAK4 pathway. In the presence of an IRAK4 inhibitor, the phosphorylation of IRAK1 will be reduced. This change is then quantified.[28][29]
Methodology:
-
Cell Culture and Treatment:
-
Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848 for TLR7/8) for a short period (e.g., 5-30 minutes) to induce IRAK1 phosphorylation.[31]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection (e.g., Electrochemiluminescence - ECL):
-
Use a sandwich immunoassay format (e.g., Meso Scale Discovery).
-
Coat a plate with a capture antibody for total IRAK1.
-
Add the cell lysate to the wells.
-
Add a detection antibody that is specific for phosphorylated IRAK1 and is conjugated to an ECL label (e.g., SULFO-TAG™).
-
Read the plate on an ECL detector. The amount of light emitted is proportional to the amount of phosphorylated IRAK1.[28][29]
-
Alternatively, analyze lysates via Western Blotting using antibodies against phospho-IRAK1 and total IRAK1.
-
Protein-Protein Interaction Assay (Co-Immunoprecipitation)
This assay is used to study the assembly of the Myddosome and determine how inhibitors might affect the interaction between IRAK4, MyD88, and IRAK1.
Principle: An antibody against a target protein (e.g., IRAK4) is used to pull that protein out of a cell lysate. Any proteins that are physically bound to the target protein will be pulled down as well and can be identified by Western Blot.[4][31]
Methodology:
-
Cell Culture and Lysis:
-
Treat and stimulate cells as described in the cellular assay (Section 5.2).
-
Lyse cells in a gentle, non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease/phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-IRAK4) or a control IgG overnight at 4°C.[31]
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western Blot analysis using antibodies against the potential interacting partners (e.g., anti-MyD88, anti-IRAK1) to see if they were co-precipitated with the target.[4]
-
Conclusion
IRAK4 is a master regulator of innate immunity, acting as the central node in TLR and IL-1R signaling. Its dual functions as a scaffold for Myddosome assembly and as a kinase for signal propagation underscore its importance. The severe consequences of its genetic loss and the pathological implications of its over-activation firmly establish IRAK4 as a high-value target for the development of novel therapeutics aimed at modulating the immune response in a wide array of human diseases. The experimental protocols outlined herein provide a foundational framework for researchers to further probe its function and discover new modulators of this critical kinase.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 11. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 12. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IRAK-4 deficiency: MedlinePlus Genetics [medlineplus.gov]
- 17. medlineplus.gov [medlineplus.gov]
- 18. Infectious Diseases in Patients with IRAK-4, MyD88, NEMO, or IκBα Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. mdpi.com [mdpi.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IRAK4-IN-16 and its Role in Toll-like Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IRAK4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and its impact on Toll-like receptor (TLR) signaling. This document details the critical role of IRAK4 in innate immunity, the mechanism of action of this compound, its biochemical and cellular activities, and relevant experimental protocols.
Introduction to IRAK4 and Toll-like Receptor Signaling
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating the innate immune response by recognizing conserved molecular patterns on pathogens. Upon activation, TLRs trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, as well as type I interferons, to combat infection.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the TLR signaling pathway. It is a central component of the Myddosome, a multiprotein signaling complex that forms upon TLR activation and also involves the adaptor protein MyD88 and other IRAK family members. IRAK4 possesses both a kinase domain and a scaffold function, both of which are important for downstream signaling. The kinase activity of IRAK4 is essential for the robust production of inflammatory mediators, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.
The Toll-like Receptor Signaling Pathway and IRAK4 Inhibition
The binding of a pathogen-associated molecular pattern (PAMP) to its corresponding TLR initiates the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a cascade of downstream signaling events. This includes the activation of transcription factors such as NF-κB and AP-1, which drive the expression of various pro-inflammatory genes.
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, it prevents the phosphorylation of its substrates, thereby blocking the downstream signaling cascade and reducing the production of inflammatory cytokines.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing insights into its biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound
| Parameter | Value |
| Target | IRAK4 |
| IC50 | 2.5 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Description | IC50 (µM) |
| OCI-LY10 | Diffuse large B-cell lymphoma | 0.2 |
| TMD8 | Diffuse large B-cell lymphoma | 0.2 |
| Ramos | Burkitt's lymphoma | 0.6 |
| HT | Colon carcinoma | 2.7 |
Note: A specific kinome-wide selectivity profile for this compound is not publicly available at this time. Such data is crucial for a comprehensive understanding of its off-target effects. Pharmacokinetic data for this compound is also not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of IRAK4 inhibitors like this compound.
IRAK4 Biochemical Kinase Assay
This protocol describes a method to determine the in vitro potency (IC50) of an inhibitor against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
IRAK4-specific substrate peptide (e.g., a biotinylated peptide)
-
This compound
-
384-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or equivalent)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a control (100% activity) and wells with a known potent IRAK4 inhibitor or no enzyme as a background control.
-
Prepare a solution of recombinant IRAK4 in kinase assay buffer and add 5 µL to each well.
-
Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution containing ATP and the IRAK4 substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
-
Add the detection reagents as per the manufacturer's protocol to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition
This protocol describes a method to assess the functional activity of this compound in a cellular context by measuring the inhibition of TLR-induced cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
This compound
-
96-well cell culture plates
-
ELISA kit for a relevant cytokine (e.g., TNF-α or IL-6)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR ligand at a predetermined optimal concentration. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Perform an ELISA on the supernatant to quantify the concentration of the target cytokine according to the manufacturer's protocol.
-
In a parallel plate or in the same wells after supernatant collection, assess cell viability to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the inhibitor.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, demonstrating significant potential for modulating the inflammatory response driven by Toll-like receptor signaling. Its low nanomolar biochemical potency and sub-micromolar activity in relevant cell lines highlight its promise as a tool for studying the role of IRAK4 in various disease models and as a starting point for the development of novel anti-inflammatory therapeutics. Further characterization, including a comprehensive kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic studies, will be essential to fully elucidate its therapeutic potential and safety profile. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other IRAK4 inhibitors.
Preliminary Technical Guide: Irak4-IN-16 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available preliminary data on Irak4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to the limited availability of public information, this document focuses on the foundational in vitro characteristics of the compound and the general principles of IRAK4 inhibition in the context of inflammation. Information regarding in vivo efficacy and detailed, compound-specific experimental protocols for this compound is not extensively available in the public domain.
Core Concepts: IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily. These receptors are key players in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby triggering an inflammatory response. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory process. Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the available in vitro quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. IRAK1 | Selectivity vs. TAK1 |
| IRAK4 | 2.5 | >200-fold | >800-fold |
Note: Data is compiled from publicly available sources. Slight variations in IC50 values may exist between different suppliers and assay conditions.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | 0.2 |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.2 |
| Ramos | Burkitt's Lymphoma | 0.6 |
| HT | Colon Cancer | 2.7 |
Signaling Pathway Visualization
The following diagram illustrates the canonical IRAK4 signaling pathway, a key target for anti-inflammatory therapeutic intervention.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for common assays used to characterize IRAK4 inhibitors. These should be adapted and optimized for specific experimental conditions.
Generalized IRAK4 Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the in vitro inhibitory activity of a compound against the IRAK4 enzyme.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for IRAK4)
-
Fluorescently labeled peptide substrate for IRAK4
-
Test compound (this compound) serially diluted in DMSO
-
Microplate (e.g., 384-well)
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure:
-
Add kinase buffer to all wells of the microplate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Generalized Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effects of a compound on a cell line.
-
Materials:
-
Cell line of interest (e.g., TMD8, OCI-LY10)
-
Complete cell culture medium
-
Test compound (this compound) serially diluted in DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer to dissolve the crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a microplate reader.
-
Calculate the percent cell viability for each compound concentration and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: General Workflow for Preclinical Evaluation of a Kinase Inhibitor.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of IRAK4 in in vitro biochemical assays, with demonstrated cytotoxic activity against certain cancer cell lines. However, a comprehensive understanding of its therapeutic potential in inflammatory conditions requires further investigation. Key areas for future research include:
-
In vivo efficacy studies: Evaluation of this compound in established animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease, lupus).
-
Pharmacokinetic and pharmacodynamic profiling: Detailed analysis of the absorption, distribution, metabolism, excretion (ADME), and target engagement of this compound in vivo.
-
Mechanism of action studies: Elucidation of the downstream effects of IRAK4 inhibition by this compound on cytokine production, immune cell activation, and inflammatory signaling pathways in relevant primary cells and in vivo models.
-
Safety and toxicology assessment: Comprehensive evaluation of the potential off-target effects and toxicity profile of the compound.
The data presented in this guide, while limited, provides a foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of this compound in the context of inflammation.
Methodological & Application
Application Notes and Protocols for IRAK4-IN-16 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). As a master regulator of these pathways, IRAK4 is a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. IRAK4-IN-16 is a potent and selective inhibitor of IRAK4 kinase activity, making it a valuable tool for investigating the physiological and pathological roles of IRAK4 signaling in cellular models.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on downstream signaling pathways and cytokine production.
Physicochemical Properties and Potency of this compound
A clear understanding of the inhibitor's properties is crucial for designing and interpreting experiments.
| Property | Value | Reference |
| IRAK4 IC50 | 2.8 nM | [1][2] |
| Selectivity | 217-fold over IRAK1, 892-fold over TAK1 | [1][2] |
| Cellular IC50 (IL-1 induced NF-κB activation in primary human monocytes) | 0.3 µM | [2] |
| Cytotoxic IC50 (OCI-LY10 cells) | 0.2 µM | [3] |
| Cytotoxic IC50 (TMD8 cells) | 0.2 µM | [3] |
| Cytotoxic IC50 (Ramos cells) | 0.6 µM | [3] |
| Cytotoxic IC50 (HT cells) | 2.7 µM | [3] |
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways, and subsequent production of pro-inflammatory cytokines.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
Procedure:
-
Based on the information for similar inhibitors, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Stored correctly, stock solutions in DMSO are typically stable for at least 6 months.
Note: Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound.
General Workflow for Cell Culture Experiments
The following diagram illustrates a typical workflow for evaluating the effect of this compound in cell culture.
Protocol: Inhibition of Cytokine Production in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line.
Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated to macrophages with PMA).
Materials:
-
RAW 264.7 or differentiated THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 0.1 nM to 10 µM is recommended to determine the IC50.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile water) or R848.
-
Dilute the agonist in complete culture medium to the desired final concentration (e.g., 100 ng/mL for LPS, 1 µM for R848).
-
Add 10 µL of the agonist solution to each well (except for the unstimulated control wells).
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol: Western Blot Analysis of IRAK4 Signaling Pathway
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of downstream signaling proteins.
Cell Line: THP-1, OCI-LY10, or other relevant cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Appropriate TLR/IL-1R agonist (e.g., IL-1β, R848)
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRAK1, anti-IRAK1, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-p-p38 MAPK, anti-p38 MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the chosen agonist for a short period (e.g., 15-60 minutes) to observe phosphorylation events.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
This compound is a potent and selective tool for the in vitro study of IRAK4-mediated signaling. The protocols provided here offer a framework for researchers to investigate the cellular effects of this inhibitor. It is recommended to optimize experimental conditions, such as inhibitor concentration and incubation times, for each specific cell type and experimental setup. Careful experimental design and data analysis will enable a deeper understanding of the role of IRAK4 in health and disease.
References
Application of IRAK4-IN-16 in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). These pathways are integral to the innate immune response and are strongly implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). In RA, the activation of these pathways in immune cells and synoviocytes leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which drive joint inflammation and destruction. Consequently, inhibiting IRAK4 presents a promising therapeutic strategy for RA.
IRAK4-IN-16 is a potent and selective inhibitor of IRAK4 kinase activity. By blocking the catalytic function of IRAK4, this compound can effectively suppress the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent inflammatory cytokine production. This application note provides an overview of the use of this compound and similar IRAK4 inhibitors in preclinical animal models of arthritis, along with detailed protocols for key experiments.
IRAK4 Signaling Pathway in Arthritis
The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), and the binding of IL-1 to its receptor, trigger the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2. Activated IRAK1 and IRAK2 then interact with TRAF6, which in turn activates downstream kinases such as TAK1, leading to the activation of the IKK complex and MAP kinases. This cascade culminates in the activation of NF-κB and other transcription factors, driving the expression of genes encoding inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to the pathology of arthritis.
Application Notes and Protocols for Studying Autoimmune Diseases In Vivo Using IRAK4 Inhibitors
Disclaimer: No specific in vivo data or protocols for "Irak4-IN-16" are publicly available. The following application notes and protocols are based on published studies of other potent and selective small molecule IRAK4 inhibitors (e.g., PF-06650833, BMS-986126, CA-4948) and are intended to serve as a comprehensive guide for researchers. These protocols should be adapted and optimized for the specific properties of this compound.
Application Notes
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[3][4] IRAK4's crucial role in mediating pro-inflammatory cytokine production makes it an attractive therapeutic target.[1][5] Small molecule inhibitors of IRAK4, such as this compound, offer a promising approach to investigate the therapeutic potential of targeting this pathway in preclinical models of autoimmune disease.
Mechanism of Action:
IRAK4 acts downstream of the adaptor protein MyD88. Upon ligand binding to TLRs or IL-1Rs, MyD88 recruits IRAK4, leading to its autophosphorylation and activation.[2] Activated IRAK4 then phosphorylates other IRAK family members, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[1][6] This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFNs).[5][7] By inhibiting the kinase activity of IRAK4, compounds like this compound are expected to block these downstream signaling events, thereby reducing the inflammatory response that drives autoimmune pathology.
Applications in Autoimmune Disease Models:
-
Rheumatoid Arthritis (RA): In animal models of RA, such as collagen-induced arthritis (CIA), IRAK4 inhibitors have been shown to reduce disease severity, as measured by clinical scores and paw swelling.[8][9] They also decrease the production of key inflammatory mediators in the joints.[9]
-
Systemic Lupus Erythematosus (SLE): In murine models of lupus, like the MRL/lpr and NZB/W strains, IRAK4 inhibition has demonstrated robust efficacy in reducing autoantibody production, ameliorating kidney damage (lupus nephritis), and decreasing systemic inflammation.[1][6]
-
Other Inflammatory Conditions: The role of IRAK4 in TLR-mediated inflammation suggests the potential utility of its inhibitors in a broader range of autoimmune and inflammatory conditions, such as inflammatory bowel disease and psoriasis.[4]
Experimental Protocols
The following are detailed, representative protocols for evaluating an IRAK4 inhibitor in common mouse models of rheumatoid arthritis and lupus.
Protocol 1: Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is adapted from studies using IRAK4 inhibitors in the CIA model.[5][8]
1. Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[10][11]
-
Calipers for measuring paw thickness
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
2. Experimental Workflow:
3. Detailed Methodology:
-
Disease Induction:
-
Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle. Recommended starting doses to explore could range from 1 to 50 mg/kg, administered once or twice daily via oral gavage, based on data from other IRAK4 inhibitors.[5][14]
-
Begin treatment upon the first signs of arthritis (typically around day 21-25) and continue for the duration of the study (e.g., 21 days).[5]
-
Administer the inhibitor or vehicle control to respective groups of mice daily.
-
-
Efficacy Assessment:
-
Monitor mice three times a week for body weight, clinical signs of arthritis, and paw thickness.
-
Clinical Scoring: Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit or mild swelling of the entire paw; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[15]
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
-
Terminal Analysis:
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and anti-CII antibody titers using ELISA.
-
Euthanize mice and collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: Evaluation in a Lupus (MRL/lpr) Mouse Model
This protocol is based on studies using IRAK4 inhibitors in the MRL/lpr mouse model of SLE.[1]
1. Materials:
-
MRL/lpr mice (male, 12-14 weeks old)
-
This compound
-
Vehicle for oral gavage (as described in Protocol 1)
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA antibodies and cytokines
-
Reagents for histological analysis
2. Experimental Workflow:
3. Detailed Methodology:
-
Study Initiation:
-
At 12-14 weeks of age, screen male MRL/lpr mice for serum levels of anti-dsDNA antibodies to establish a baseline.
-
Randomize mice into treatment groups based on their anti-dsDNA antibody titers.[1]
-
-
Treatment:
-
Efficacy Assessment:
-
Proteinuria: Monitor urine protein levels weekly using metabolic cages and appropriate assays (e.g., urine dipsticks or a BCA protein assay).[16]
-
Autoantibodies: Collect blood monthly to measure serum levels of anti-dsDNA IgG antibodies by ELISA.[1]
-
Clinical Signs: Monitor for the development of skin lesions and general health status.
-
-
Terminal Analysis:
-
At the end of the 8-week treatment period, collect blood for final autoantibody and cytokine analysis.
-
Euthanize mice and harvest kidneys for histological assessment of lupus nephritis (e.g., glomerulonephritis, immune complex deposition).
-
Harvest spleens to analyze splenomegaly (a hallmark of the MRL/lpr model) and for flow cytometric analysis of immune cell populations (e.g., B cells, T cells, plasma cells).[17]
-
Data Presentation
The following tables summarize representative quantitative data from studies using various IRAK4 inhibitors in mouse models of autoimmune disease. This data can serve as a benchmark for studies with this compound.
Table 1: Efficacy of IRAK4 Inhibitors in the Collagen-Induced Arthritis (CIA) Mouse Model
| IRAK4 Inhibitor | Dose | Administration Route | Key Efficacy Readout | % Inhibition/Reduction | Reference |
| CA-4948 | Not Specified | Oral gavage | Paw Volume | Up to 50% reduction | [5] |
| CA-4948 | Not Specified | Oral gavage | Histopathology Score | Statistically significant reduction | [5] |
| PF-06650833 | Not Specified | Oral gavage | Arthritis Severity | Statistically significant reduction | [8] |
| AU-2807 | 30 mg/kg | Oral gavage | Arthritis Score | 69% inhibition | [14] |
Table 2: Efficacy of IRAK4 Inhibitors in Lupus Mouse Models
| IRAK4 Inhibitor | Mouse Model | Dose | Administration Route | Key Efficacy Readout | % Inhibition/Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BMS-986126 | MRL/lpr | 3 mg/kg | Oral gavage | Urine Protein | ~75% reduction |[1] | | BMS-986126 | MRL/lpr | 3 mg/kg | Oral gavage | Serum anti-dsDNA IgG | ~50% reduction |[1] | | Kinase-inactive IRAK4 | BXSB/Yaa | Genetic model | N/A | Serum Anti-Nuclear Antibodies | Significant reduction |[6] | | Kinase-inactive IRAK4 | MRL-lpr | Genetic model | N/A | Splenomegaly | Significant reduction |[18] |
Table 3: Effect of IRAK4 Inhibitors on In Vivo Cytokine Production
| IRAK4 Inhibitor | Model | Stimulus | Cytokine | % Inhibition/Reduction | Reference |
| BMS-986126 | CD-1 Mice | LTA (TLR2 agonist) | IL-6 | >80% at 3 mg/kg | [1] |
| BMS-986126 | CD-1 Mice | Gardiquimod (TLR7 agonist) | IFN-α | >90% at 3 mg/kg | [1] |
| CA-4948 | CD-1 Mice | LPS (TLR4 agonist) | TNF-α | 72% | [5] |
| CA-4948 | CD-1 Mice | LPS (TLR4 agonist) | IL-6 | 35% | [5] |
| Benzolactam Inhibitor | C57BL/6 Mice | R848 (TLR7/8 agonist) | IFN-α, IL-6, TNF-α | Robust, dose-dependent inhibition | [7] |
Mandatory Visualizations
IRAK4 Signaling Pathway
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
- 6. Deficiency in IRAK4 activity attenuates manifestations of murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EULAR Abstract Archive [scientific.sparx-ip.net]
- 9. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. chondrex.com [chondrex.com]
- 14. curis.com [curis.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating Inflammatory Bowel Disease with Irak4-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] The pathogenesis of IBD involves a dysregulated immune response, and identifying novel therapeutic targets within the inflammatory signaling cascades is a key area of research.[1][2] Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are pivotal in initiating and perpetuating the inflammatory response in IBD.[2][3] IRAK4 acts as a central kinase that, upon activation, triggers a cascade leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
Irak4-IN-16 is a potent and selective small molecule inhibitor of IRAK4 with a reported IC50 of 2.5 nM.[5] Its high potency makes it a valuable research tool for investigating the role of IRAK4 in IBD and for assessing the therapeutic potential of IRAK4 inhibition. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of IBD.
Data Presentation
Table 1: In Vitro Activity of this compound and Other IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Lines | Reference |
| This compound | IRAK4 | 2.5 | Cytotoxicity | OCI-LY10, TMD8, Ramos, HT | [5] |
| DW18134 | IRAK4 | 11.2 | Inhibition of IRAK4 phosphorylation | Primary peritoneal macrophages, RAW264.7 | [4] |
| PF-06650833 | IRAK4 | Not specified | Inhibition of inflammatory responses | Human primary cells | |
| IRAK4 inhibitor 23 | IRAK4 | 7 | Not specified | Not specified | [6] |
| R191 | IRAK1/4 | 3 | Not specified | Not specified | [6] |
Table 2: Summary of In Vivo IBD Model Data with IRAK4 Inhibition
| Model | IRAK4 Inhibitor | Key Findings | Reference |
| DSS-induced colitis | DW18134 | Significantly reduced Disease Activity Index (DAI), restored intestinal damage, reduced inflammatory cytokine expression. | [4][7] |
| DSS-induced colitis | IRAK1/4 inhibitor | Alleviated clinical symptoms and pathological damage, inhibited NF-κB pathway. | [8] |
| DSS-induced colitis in UC-colonized mice | Not specified | Upregulation of IRAK4 pathway genes (e.g., Gadd45b, Socs3, Il1b) in colitis. | [9] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, which is a key driver of inflammation in IBD.
Caption: IRAK4 signaling pathway in inflammatory bowel disease.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Inflammatory Response in Macrophages
This protocol details the procedure to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for in vitro analysis of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., antibodies against p-IRAK4, IRAK4, p-IKK, IKK, and a loading control like GAPDH)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM to determine the optimal inhibitory concentration.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 6-24 hours, depending on the cytokine being measured.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Store the supernatant (cell lysate) at -80°C for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against p-IRAK4, IRAK4, p-IKK, and IKK, followed by incubation with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Protocol: DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and the evaluation of the therapeutic effect of this compound.
Experimental Workflow:
Caption: Workflow for in vivo analysis of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Tools for oral gavage
-
Dissection tools
-
Formalin for tissue fixation
-
Reagents for histological staining (e.g., hematoxylin and eosin)
Procedure:
-
Acclimatization:
-
House the mice in a controlled environment for at least one week before the experiment.
-
-
Induction of Colitis:
-
Prepare a 2.5-3% (w/v) solution of DSS in the drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 days. A control group should receive regular drinking water.
-
-
Treatment with this compound:
-
Prepare a suspension of this compound in the vehicle. The optimal dose should be determined in a pilot study, but a starting point could be in the range of 10-50 mg/kg.
-
Administer this compound or the vehicle to the mice daily via oral gavage, starting from day 1 of DSS administration.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 3.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Normal |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stool | Fecal occult blood positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
-
Euthanasia and Tissue Collection:
-
At the end of the experiment (e.g., day 8), euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus and measure its length.
-
Collect a portion of the distal colon for histological analysis and another portion for cytokine analysis (snap-freeze in liquid nitrogen).
-
-
Analysis:
-
Colon Length: Compare the colon lengths between the different treatment groups. A shorter colon is indicative of more severe inflammation.
-
Histology: Fix the colon tissue in 10% formalin, embed in paraffin, and prepare sections. Stain the sections with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Homogenize the frozen colon tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Conclusion
This compound is a potent tool for dissecting the role of IRAK4 in the inflammatory cascades of IBD. The provided protocols offer a framework for researchers to investigate the efficacy of this inhibitor in relevant preclinical models. It is important to note that the optimal concentrations and treatment regimens for this compound may need to be determined empirically for specific experimental setups. These studies will contribute to a better understanding of IRAK4 as a therapeutic target for IBD and aid in the development of novel anti-inflammatory therapies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR 4/NF-κB pathway and protecting the intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
How to dissolve and prepare Irak4-IN-16 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is essential for the formation of the Myddosome complex and subsequent activation of downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.
IRAK4-IN-16 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments, enabling researchers to effectively utilize this compound in their studies.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution.
| Solvent | Solubility | Notes |
| DMSO | ≥ 56 mg/mL (198.4 mM)[1] | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | Insoluble[1] | Not a suitable solvent for creating stock solutions. |
| Water | Insoluble[1] | Not a suitable solvent for creating stock solutions. |
Storage and Stability
-
Solid Compound: Store at -20°C for up to 3 years.
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
1. Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a concentrated stock solution of this compound is prepared in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Important Considerations for Cell-Based Assays:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
2. Protocol for Inhibition of IL-6 Production in A549 Cells
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting IL-1β-induced IL-6 production in the human lung carcinoma cell line A549.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IL-1β
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-6
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-1β in cell culture medium at a concentration that will give a final concentration of 1 ng/mL.
-
Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-6 measurement.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-6 inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
3. Preparation of Formulations for In Vivo Experiments
The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. The choice of vehicle will depend on the route of administration and the experimental model.
a) Formulation for Oral Administration (Suspension)
A common method for oral gavage is to prepare a homogenous suspension using carboxymethyl cellulose sodium (CMC-Na).
Materials:
-
This compound (solid)
-
0.5% (w/v) CMC-Na in sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC-Na solution to the powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to obtain a homogenous suspension of the desired final concentration (e.g., 5 mg/mL).[3]
-
Ensure the suspension is well-mixed before each administration.
b) Formulation for Intravenous or Intraperitoneal Injection (Solution)
For parenteral administration, a clear solution is often preferred. This can be achieved using a co-solvent system.
Materials:
-
This compound (solid)
-
DMSO
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline and mix to obtain the final formulation.
-
It is crucial to add the solvents in the specified order and ensure the solution is clear before adding the next solvent.[4] Sonication or gentle warming may be used to aid dissolution.[4]
Important Considerations for In Vivo Studies:
-
The final DMSO concentration should be kept as low as possible, ideally below 10% for normal mice and below 2% for sensitive models.[4]
-
Always perform a vehicle control group in your animal studies.
-
The stability of the formulation should be assessed for the duration of the experiment. It is recommended to prepare fresh formulations daily.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities and pharmacokinetic properties of IRAK4 inhibitors from various studies.
Table 1: In Vitro Activity of IRAK4 Inhibitors
| Compound | Assay Type | Cell Line / Enzyme Source | IC50 / EC50 | Reference |
| This compound | Enzymatic Assay | Recombinant human IRAK4 | 2.8 nM | [5] |
| This compound | IL-1 induced NF-κB | Primary human monocytes | 0.3 µM | [5] |
| IRAK4 inhibitor | IL-6 Production | hMDMs (RA synovial fluid) | 27 ± 31 nM (EC50) | [6] |
| IRAK4 inhibitor | IL-8 Production | hMDMs (RA synovial fluid) | 26 ± 41 nM (EC50) | [6] |
| IRAK4 inhibitor | TNFα Production | hMDMs (RA synovial fluid) | 28 ± 22 nM (EC50) | [6] |
| Compound 19 | IL-6 Production | Human Whole Blood | 460 nM ± 160 nM | [7] |
| Compound 19 | IFNα Production | Human Whole Blood | 400 nM ± 170 nM | [7] |
| PF-06650833 | Enzymatic Assay | Recombinant IRAK4 | 0.52 nM | [8] |
| BAY-184845 | Enzymatic Assay | Recombinant IRAK4 | 3.55 nM | [8] |
Table 2: In Vivo Data for IRAK4 Inhibitors
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Compound 19 | Mouse | 3-30 mg/kg | Oral (nanosuspension) | Dose-dependent inhibition of R848-induced IFNα | [7] |
| Compound 4 | Mouse | 3-30 mg/kg | Oral (nanosuspension) | No significant inhibition of R848-induced IFNα | [7] |
Signaling Pathway and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Activation of these receptors leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that involves TRAF6 and leads to the activation of NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for In Vitro IRAK4 Inhibition Assay
This diagram outlines the key steps for assessing the efficacy of this compound in a cell-based cytokine production assay.
Caption: Workflow for an in vitro IRAK4 inhibition assay.
References
- 1. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Irak4 Inhibitors in Combination with Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, primarily NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[4][5] Given its pivotal role in innate immunity, IRAK4 has emerged as a promising therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[2][6]
Small molecule inhibitors of IRAK4 have shown efficacy in preclinical models of various diseases by dampening excessive inflammatory responses.[4][7] A key strategy to enhance the therapeutic potential of IRAK4 inhibition and to overcome potential resistance mechanisms is the combination with other immunomodulatory agents. This approach aims to target multiple nodes of the immune response, potentially leading to synergistic effects and a more profound and durable therapeutic outcome.
These application notes provide an overview of the scientific rationale and preclinical data for combining an IRAK4 inhibitor, exemplified here as a representative compound due to the lack of specific public data on "Irak4-IN-16", with other immunomodulators. Detailed experimental protocols are provided to guide researchers in evaluating such combination therapies in vitro.
Rationale for Combination Therapy
The rationale for combining an IRAK4 inhibitor with other immunomodulators stems from the complex and interconnected nature of the immune system. While IRAK4 inhibition effectively blocks a major pathway of innate immune activation, other signaling pathways can still contribute to inflammation and disease pathology. By simultaneously targeting these parallel or downstream pathways, a more comprehensive suppression of the aberrant immune response can be achieved.
Potential Combination Partners for IRAK4 Inhibitors:
-
BTK Inhibitors (e.g., Ibrutinib): In B-cell malignancies, both IRAK4 and Bruton's tyrosine kinase (BTK) are key components of signaling pathways that drive cell survival and proliferation.[5] Co-inhibition of IRAK4 and BTK can lead to synergistic anti-tumor activity.
-
JAK Inhibitors (e.g., Tofacitinib): Janus kinases (JAKs) are critical for signaling downstream of many cytokine receptors. Combining an IRAK4 inhibitor with a JAK inhibitor can block both the initial production of pro-inflammatory cytokines (via IRAK4) and their subsequent signaling (via JAKs).
-
TNF-α Inhibitors (e.g., Adalimumab): Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine. An IRAK4 inhibitor can reduce the production of TNF-α, and a TNF-α inhibitor can neutralize the activity of any remaining TNF-α, leading to a more complete blockade of its pro-inflammatory effects.
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids are broad-acting anti-inflammatory agents. Combining a specific IRAK4 inhibitor with a corticosteroid may allow for lower doses of the steroid, thereby reducing its side effects while maintaining or enhancing the anti-inflammatory effect.
Preclinical Data Summary
While specific data for "this compound" in combination therapy is not publicly available, preclinical studies with other potent and selective IRAK4 inhibitors have demonstrated the potential of this therapeutic approach. The following table summarizes representative preclinical data for IRAK4 inhibitors, which can be used as a benchmark for evaluating new combination strategies.
| IRAK4 Inhibitor | Model System | Combination Partner | Key Findings | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Not Applicable (Monotherapy) | Reduced disease severity and joint inflammation. | |
| PF-06650833 | MRL/lpr mouse model of lupus | Not Applicable (Monotherapy) | Reduced autoantibody levels. | |
| CA-4948 | Mouse model of systemic inflammation (LPS-induced) | Not Applicable (Monotherapy) | Significant reduction in TNF-α and IL-6 levels. | [7] |
Signaling Pathways and Experimental Workflow
To effectively design and interpret combination studies, a thorough understanding of the relevant signaling pathways and a well-defined experimental workflow are essential.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for In Vitro Combination Studies
A systematic approach is crucial for evaluating the synergistic potential of an IRAK4 inhibitor with other immunomodulators.
Caption: Workflow for assessing synergy of an IRAK4 inhibitor and an immunomodulator.
Experimental Protocols
The following protocols provide a framework for conducting in vitro experiments to assess the efficacy of an IRAK4 inhibitor in combination with other immunomodulators.
Protocol 1: In Vitro IRAK4 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from a known IRAK4 substrate)
-
Test compound (IRAK4 inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of 2X IRAK4 enzyme solution in kinase buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of 2.5X substrate and ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cellular Assay for IRAK4 Target Engagement
Objective: To measure the ability of an IRAK4 inhibitor to block IRAK4 activity within a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (from E. coli O111:B4) or IL-1β
-
Test compound (IRAK4 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-β-actin)
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Seed THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1 hour.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 ng/mL) for a specified time (e.g., 4-24 hours).
-
For Cytokine Measurement (ELISA):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
For Target Engagement (Western Blot):
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IRAK1 and total IRAK1.
-
-
Quantify the results and calculate the IC50 value for the inhibition of cytokine production or IRAK1 phosphorylation.
Protocol 3: Synergy Assessment of IRAK4 Inhibitor and Immunomodulator Combination
Objective: To determine if the combination of an IRAK4 inhibitor and another immunomodulator results in a synergistic, additive, or antagonistic effect.
Materials:
-
Same as Protocol 2
-
Second immunomodulatory compound
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Determine the IC50 values of the IRAK4 inhibitor and the second immunomodulator individually in the cellular assay described in Protocol 2.
-
Design a combination matrix experiment. This can be a checkerboard format with serial dilutions of both compounds.
-
Perform the cellular assay as described in Protocol 2, treating the cells with the single agents and their combinations.
-
Measure the desired endpoint (e.g., TNF-α production).
-
Analyze the data using a synergy model, such as the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Logical Relationship of Combination Therapy
The following diagram illustrates the logical basis for combining an IRAK4 inhibitor with another immunomodulator to achieve a more comprehensive blockade of inflammatory signaling.
Caption: Rationale for dual targeting of inflammatory pathways.
Conclusion
The combination of IRAK4 inhibitors with other immunomodulators represents a promising strategy to enhance therapeutic efficacy in a variety of diseases. The protocols and information provided in these application notes offer a foundation for researchers to explore and validate novel combination therapies targeting the complex network of immune signaling. Careful experimental design and rigorous data analysis are crucial for identifying synergistic combinations that may translate into improved clinical outcomes.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. curis.com [curis.com]
Application Notes and Protocols: Irak4-IN-1 as a Tool to Study NF-κB Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), with the exception of TLR3. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB). The activation of NF-κB is a key event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.
Given its crucial role in initiating inflammation, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors of IRAK4 are therefore valuable tools for dissecting the intricacies of the NF-κB signaling pathway and for the development of novel anti-inflammatory therapeutics.
Irak4-IN-1 is a potent and selective inhibitor of IRAK4. Its ability to specifically block the kinase activity of IRAK4 allows researchers to probe the direct consequences of this inhibition on downstream signaling events, most notably the activation of NF-κB and the subsequent production of inflammatory mediators. These application notes provide an overview of Irak4-IN-1, its mechanism of action, and detailed protocols for its use in studying NF-κB activation.
Irak4-IN-1: A Potent Inhibitor of IRAK4 Kinase Activity
Irak4-IN-1 is a small molecule inhibitor that targets the ATP-binding pocket of IRAK4, thereby preventing its kinase activity. This inhibition is crucial for blocking the initial phosphorylation events in the TLR/IL-1R signaling cascade.
Mechanism of Action
The primary mechanism of action of Irak4-IN-1 is the competitive inhibition of ATP binding to the kinase domain of IRAK4. By occupying the ATP-binding site, Irak4-IN-1 prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. This effectively halts the propagation of the signal and prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα is a critical step for the release and nuclear translocation of the NF-κB p65/p50 heterodimer. By preventing IκBα degradation, Irak4-IN-1 effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.
Data Presentation
The following tables summarize the quantitative data available for Irak4-IN-1.
Table 1: In Vitro Activity of Irak4-IN-1
| Parameter | Value | Species | Assay System | Reference |
| IC50 (IRAK4) | 7 nM | Not specified | Biochemical kinase assay | [1] |
| EC50 | 2300 nM | Rat | Whole blood assay | [2] |
Table 2: Effect of IRAK4 Kinase Inhibition on Cytokine mRNA Expression in Human Monocytes
| Cytokine | Fold Reduction (1 hour) | Fold Reduction (4 hours) | Stimulus | Cell Type | Reference |
| IL-1 | 1.7 | 2.6 | R848 | Primary human monocytes | [3] |
| IL-6 | 2.3 | 4.2 | R848 | Primary human monocytes | [3] |
| TNF-α | 3.5 | 3.6 | R848 | Primary human monocytes | [3] |
Mandatory Visualization
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of IRAK4 Inhibitors in Cancer Cell Lines: A General Overview
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4, forming a complex known as the Myddosome.[3][4][5] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[4][5] This cascade promotes the expression of pro-inflammatory cytokines and cell survival genes.
In many cancers, particularly hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS), the IRAK4 pathway is aberrantly activated, driving tumor cell proliferation, survival, and resistance to therapy.[4][5][6] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for signal transduction.[7][8] Therefore, small molecule inhibitors targeting the kinase activity of IRAK4 are being extensively investigated as potential anti-cancer agents.[4][9] These inhibitors block the phosphorylation cascade, thereby suppressing pro-survival signaling in cancer cells.
Signaling Pathway
The diagram below illustrates the canonical IRAK4 signaling pathway, a primary target for therapeutic intervention in relevant cancers.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Data Presentation
The following table summarizes the anti-proliferative activity of representative IRAK4 inhibitors against various cancer cell lines.
| Compound/Inhibitor | Cancer Cell Line | Cell Line Type | Parameter | Value | Reference |
| Unnamed Compound | Panel of Cancer Cells | Various | ED50 | 0.362 - 6.92 µM | [10] |
| Unnamed Compound | - | (Biochemical Assay) | IC50 | 9 nM | [10] |
| Compound 1 | - | (Biochemical Assay) | IC50 | 187.5 nM | [11] |
| IRAK1/4 Inhibitor | Malignant T-cell lines (8 of 10) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | Concentration-dependent inhibition of proliferation | [12] |
| IRAK4 PROTAC 9 | OCI-LY10, TMD8 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | - | Superior reduction in cell viability compared to parent inhibitor | [13] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of an IRAK4 inhibitor are provided below.
Cell Viability Assay (using ATPLite or CellTiter-Glo)
This assay quantifies cell proliferation by measuring ATP levels, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., OCI-LY3, TMD8) in 96-well opaque-walled plates at a predetermined optimal density in their respective growth media.[13][14]
-
Compound Treatment: Prepare serial dilutions of the IRAK4 inhibitor in culture medium. Add the diluted compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent (e.g., ATPLite, PerkinElmer) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for approximately 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 or ED50 value by plotting viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the IRAK4 inhibitor at a predetermined concentration (e.g., its IC50 value) for a specified time (e.g., 4 or 24 hours).[14] Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's kit instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Gate the cell populations based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Western Blotting for IRAK4 Pathway Modulation
This technique is used to detect changes in the expression or phosphorylation status of proteins within the IRAK4 signaling pathway.
Protocol:
-
Treatment and Lysis: Treat cells with the IRAK4 inhibitor for a specific duration. For pathway analysis, a short pre-treatment (e.g., 15 minutes) followed by stimulation (e.g., with IL-1β for 10 minutes) may be required to observe changes in protein phosphorylation or degradation (e.g., of IRAK1).[14]
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., total IRAK4, phospho-IRAK1, total IRAK1, or a loading control like β-actin) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating an IRAK4 inhibitor in cancer cell lines.
Caption: General workflow for testing IRAK4 inhibitors in cancer cells.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 11. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tgtherapeutics.com [tgtherapeutics.com]
- 15. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Note: Investigating Sepsis Models Using Irak4-IN-16, a Potent IRAK4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses. A key initiating pathway is the innate immune response, which is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by Toll-like receptors (TLRs).[1] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator downstream of TLR and IL-1 receptor (IL-1R) signaling.[2] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, where it autophosphorylates and subsequently phosphorylates other substrates like IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) that drive the septic response.[3][4]
Given its central role, IRAK4 is a prime therapeutic target for inflammatory diseases, including sepsis.[2] Animals deficient in IRAK4 are resistant to lethal doses of LPS, highlighting the potential of IRAK4 inhibition.[1][4] Irak4-IN-16 is a potent and selective small molecule inhibitor of IRAK4. This application note provides detailed protocols for utilizing this compound to investigate its therapeutic potential in two common preclinical sepsis models: Lipopolysaccharide (LPS)-induced endotoxemia and Cecal Ligation and Puncture (CLP).
IRAK4 Signaling Pathway in Sepsis
The diagram below illustrates the MyD88-dependent signaling pathway initiated by LPS binding to TLR4. This compound acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream inflammatory signaling.
Caption: TLR4-mediated IRAK4 signaling pathway and the point of inhibition by this compound.
Application 1: LPS-Induced Sepsis Model
This model mimics the acute hyper-inflammatory phase of sepsis by administering a bolus of bacterial endotoxin (LPS), leading to a rapid and robust systemic inflammatory response.
Experimental Protocol
-
Animals: Male C57BL/6 mice, 8-12 weeks old. Acclimatize animals for at least one week under standard conditions (23±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Reagents & Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (if required for blood collection)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (high dose) + LPS
-
-
Procedure:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle to mice via a suitable route (e.g., oral gavage or intraperitoneal injection) 1-3 hours prior to LPS challenge.
-
Prepare LPS in sterile saline. A typical dose to induce a strong cytokine response is 5-20 mg/kg.
-
Induce sepsis by injecting LPS via the intraperitoneal (i.p.) route. Administer an equivalent volume of sterile saline to the control group.
-
Monitor animals for clinical signs of sepsis (e.g., piloerection, lethargy, huddling).
-
Collect blood samples at key time points post-LPS challenge. Peak cytokine levels typically occur between 1.5 and 6 hours.
-
Process blood to separate plasma and store at -80°C until analysis.
-
Quantify plasma levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow: LPS Model
Caption: Workflow for evaluating this compound in an LPS-induced sepsis model.
Expected Outcomes & Data Presentation
Treatment with an effective IRAK4 inhibitor is expected to significantly reduce the systemic levels of pro-inflammatory cytokines. While specific data for this compound is not available, results from studies with other oral IRAK4 inhibitors show potent dose-dependent suppression of LPS-induced cytokines.[5]
Table 1: Illustrative Cytokine Inhibition in LPS-Induced Sepsis Model *
| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) | Plasma IL-1β (pg/mL) |
| Vehicle + Saline | < 50 | < 50 | < 20 |
| Vehicle + LPS | 2500 ± 300 | 8000 ± 950 | 450 ± 60 |
| This compound (Low Dose) + LPS | 1300 ± 210 (~50% inhib.) | 4200 ± 600 (~48% inhib.) | 250 ± 45 (~44% inhib.) |
| This compound (High Dose) + LPS | 600 ± 150 (~76% inhib.) | 1800 ± 350 (~78% inhib.) | 110 ± 30 (~76% inhib.) |
*Data are presented as mean ± SEM and are hypothetical, based on typical results observed with potent IRAK4 inhibitors. Percent inhibition is calculated relative to the Vehicle + LPS group.
Application 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human abdominal sepsis, involving a polymicrobial infection and a sustained inflammatory response.
Experimental Protocol
-
Animals: As described in Application 1.
-
Reagents & Materials:
-
All materials from Application 1.
-
Surgical instruments (scissors, forceps).
-
Suture material (e.g., 3-0 silk).
-
Needles (e.g., 22-gauge).
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
Analgesics (e.g., buprenorphine).
-
Warm sterile saline for fluid resuscitation.
-
-
Experimental Groups:
-
Group 1: Sham Surgery + Vehicle
-
Group 2: CLP Surgery + Vehicle
-
Group 3: CLP Surgery + this compound
-
-
Procedure:
-
Administer this compound or vehicle. Dosing can be prophylactic (before CLP) or therapeutic (after CLP).
-
Anesthetize the mouse.
-
Perform a midline laparotomy (~1 cm incision) to expose the cecum.
-
For CLP groups: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., ligate 50% for moderate sepsis). Puncture the ligated cecum once or twice with a 22-gauge needle. A small amount of fecal matter may be expressed to ensure patency.
-
For Sham group: Expose and gently manipulate the cecum without ligation or puncture.
-
Return the cecum to the peritoneal cavity and close the incision in two layers (peritoneum and skin).
-
Administer fluid resuscitation (e.g., 1 mL warm sterile saline subcutaneously) and analgesia.
-
Return the animal to a clean cage with easy access to food and water.
-
Endpoints:
-
Survival: Monitor animals at least twice daily for up to 7 days, recording survival.
-
Organ Damage & Cytokines: In separate cohorts, collect blood and organs (e.g., lung, liver) at specified time points (e.g., 24 hours) to measure cytokine levels and assess organ injury via histology or serum biomarkers (e.g., ALT, AST, BUN).
-
-
Experimental Workflow: CLP Model
Caption: Workflow for evaluating this compound in a CLP-induced sepsis model.
Expected Outcomes & Data Presentation
In the CLP model, this compound is expected to improve survival and reduce systemic inflammation and organ damage.
Table 2: Illustrative Survival and Cytokine Data in CLP Model *
| Treatment Group | 7-Day Survival Rate | Plasma IL-6 at 24h (pg/mL) | Lung MPO Activity (U/g tissue) |
| Sham + Vehicle | 100% | < 100 | 1.5 ± 0.3 |
| CLP + Vehicle | 25% (3/12) | 12000 ± 1500 | 8.5 ± 1.2 |
| CLP + this compound | 67% (8/12) | 4500 ± 800 | 4.2 ± 0.8 |
*Data are hypothetical and illustrative of potential outcomes. MPO (Myeloperoxidase) activity is a marker of neutrophil infiltration in the lungs, a common sign of sepsis-induced organ damage.
Conclusion this compound, as a potent inhibitor of a key upstream kinase in the innate immunity pathway, represents a valuable tool for investigating the pathophysiology of sepsis. The protocols detailed here for LPS-induced endotoxemia and CLP-induced polymicrobial sepsis provide robust frameworks for evaluating the anti-inflammatory and protective effects of IRAK4 inhibition. By measuring key endpoints such as cytokine production, organ damage, and survival, researchers can effectively characterize the therapeutic potential of targeting IRAK4 in preclinical sepsis models.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4: A New Drug Target in Inflammation, Sepsis, and Autoimmunity [triggered.edina.clockss.org]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Irak4-IN-16 in Neuroinflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irak4-IN-16, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the investigation of neuroinflammatory conditions. The protocols outlined below are based on established methodologies for studying IRAK4 inhibition and can be adapted for specific experimental needs.
Introduction to this compound
This compound (CAS: 509093-72-5) is a small molecule inhibitor of IRAK4, a critical serine/threonine kinase that functions as a central regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are pivotal in the innate immune response and are increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. By targeting IRAK4, this compound offers a powerful tool to dissect the role of this signaling nexus in neuroinflammation and to explore its therapeutic potential.
Mechanism of Action
IRAK4 is a key component of the Myddosome, a signaling complex that assembles upon the activation of TLRs and IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are key mediators of neuroinflammation. This compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of its substrates and suppressing the downstream inflammatory cascade.
Quantitative Data
The following table summarizes the in vitro potency of this compound and other relevant IRAK4 inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| This compound | IRAK4 | 2.8 | Inhibition of IL-1 induced NF-κB activation in primary human monocytes (IC50 = 0.3 µM) | [1] |
| IRAK-1/4 Inhibitor I | IRAK4 | 200 | N/A | [2] |
| IRAK-1/4 Inhibitor I | IRAK1 | 300 | N/A | [2] |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | 4000 | N/A | [3] |
Signaling Pathway Diagram
Caption: IRAK4 signaling pathway in neuroinflammation.
Experimental Protocols
In Vitro Studies in Microglia and Astrocytes
Objective: To assess the effect of this compound on pro-inflammatory responses in primary microglia and astrocytes.
Experimental Workflow Diagram:
Caption: In vitro experimental workflow.
Detailed Methodology:
-
Cell Culture:
-
Isolate primary microglia and astrocytes from neonatal rodent brains (P0-P3) using standard protocols.
-
Culture cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) until they reach 80-90% confluency.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to achieve final concentrations ranging from 1 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for 1-2 hours.
-
-
Stimulation:
-
After the pre-treatment period, add the inflammatory stimulus directly to the wells. Common stimuli include:
-
Lipopolysaccharide (LPS): 100 ng/mL to 1 µg/mL for TLR4 activation.
-
Interleukin-1β (IL-1β): 10 ng/mL for IL-1R activation.
-
-
Include a non-stimulated control group.
-
-
Incubation:
-
Incubate the cells for a specified period depending on the endpoint:
-
Cytokine protein measurement (ELISA): 12-24 hours.
-
Gene expression analysis (qPCR): 4-6 hours.
-
Signaling pathway analysis (Western Blot): 15-60 minutes.
-
-
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the mRNA expression levels of target genes (e.g., Tnf, Il6, Il1b, Nos2). Normalize to a housekeeping gene (e.g., Gapdh or Actb).
-
Western Blot: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated and total forms of IRAK1, NF-κB p65, and p38 MAPK to assess pathway activation.
-
In Vivo Studies in a Mouse Model of Neuroinflammation (LPS-induced)
Objective: To evaluate the efficacy of this compound in an acute in vivo model of neuroinflammation.
Experimental Workflow Diagram:
Caption: In vivo experimental workflow for LPS-induced neuroinflammation.
Detailed Methodology:
-
Animals: Use adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral gavage or in saline for intraperitoneal (i.p.) injection.
-
Administer this compound at a dose range of 10-100 mg/kg. A dose-response study is recommended to determine the optimal dose. Administer the vehicle to the control group.
-
-
LPS Challenge:
-
One hour after the administration of this compound or vehicle, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 1 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 4, 8, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with ice-cold PBS, and then collect the brains.
-
-
Endpoint Analysis:
-
Brain Cytokine Levels: Homogenize one hemisphere of the brain and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or qPCR as described for the in vitro protocol.
-
Immunohistochemistry (IHC): Fix the other hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform IHC using antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation.
-
Concluding Remarks
This compound is a valuable research tool for elucidating the role of IRAK4-mediated signaling in the complex processes of neuroinflammation. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the pathological contributions of this pathway and for the preclinical evaluation of IRAK4 inhibition as a potential therapeutic strategy for a range of neurological disorders. As with any experimental work, optimization of concentrations, time points, and specific readouts will be necessary for each specific research question and model system.
References
Application Notes and Protocols for Evaluating IRAK4-IN-16 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5] IRAK4-IN-16 is a potent inhibitor of IRAK4. These application notes provide detailed protocols for evaluating the target engagement of this compound in a cellular context, enabling researchers to assess its potency and mechanism of action. The described methods include direct target binding assays and downstream functional assays.
Key Cellular Assays for IRAK4 Target Engagement
Several methods can be employed to measure the direct interaction of an inhibitor with IRAK4 within cells and to assess the functional consequences of this engagement. The primary techniques covered in these notes are:
-
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.[6][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]
-
Western Blotting: Used to analyze the phosphorylation status and protein levels of IRAK4 and downstream signaling components.[10][11]
-
Quantitative PCR (qPCR): Measures the changes in gene expression of downstream targets of the IRAK4 signaling pathway.
Data Presentation
Table 1: Representative Quantitative Data for IRAK4 Inhibitors
| Assay Type | Cell Line | Compound | Parameter | Value | Reference |
| NanoBRET™ | HEK293 | CTx-0294885 | IC50 | 14.89 nM | [12] |
| Western Blot | OCI-Ly10 | Compound 9 (PROTAC) | DC50 (24h) | ~1 µM | [10] |
| Cell Proliferation | OCI-Ly10 | Compound 9 (PROTAC) | GI50 | ~0.1 µM | [10] |
Signaling Pathway
The IRAK4 signaling pathway is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88.[1][2] MyD88 then recruits and activates IRAK4, which in turn phosphorylates IRAK1.[13][14] Phosphorylated IRAK1 associates with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines and chemokines.[1]
Caption: IRAK4 Signaling Pathway.
Experimental Protocols
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
This protocol outlines the steps to measure the apparent cellular affinity of this compound by competitive displacement of a fluorescent tracer.[6][15]
Workflow:
Caption: NanoBRET™ Assay Workflow.
Materials:
-
IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA[6]
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
NanoBRET™ Tracer K-10[6]
-
This compound (test compound)
-
NanoBRET™ Nano-Glo® Substrate[6]
-
Extracellular NanoLuc® Inhibitor[6]
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio.
-
After transfection, resuspend the cells in Opti-MEM.
-
-
Cell Seeding:
-
Seed the transfected cells into 96-well white assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the desired concentrations of this compound.
-
Add the NanoBRET™ Tracer K-10 to the wells. A recommended starting concentration should be determined by a tracer affinity experiment.[6]
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.[16]
-
Immediately measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve.[12]
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of this compound by measuring its stabilizing effect on IRAK4 protein upon heat denaturation.[8][9]
Workflow:
Caption: CETSA Workflow.
Materials:
-
Cell line expressing endogenous IRAK4 (e.g., THP-1)
-
This compound (test compound) and vehicle (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Western blot reagents and equipment
-
Anti-IRAK4 antibody[17]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-3 hours).[18]
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at 25°C for 3 minutes.[18]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Prepare samples for Western blotting by adding loading buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IRAK4 and a suitable secondary antibody.
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble IRAK4 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target stabilization by this compound.
-
Western Blotting for Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets like IRAK1.[11]
Materials:
-
Cell line with an active IRAK4 pathway (e.g., OCI-Ly10, OCI-Ly3, or stimulated THP-1 cells)[11]
-
This compound (test compound)
-
Stimulant (e.g., LPS or IL-1β) if required for the cell line
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRAK1, anti-IRAK1, anti-IRAK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment:
-
Seed cells and, if necessary, stimulate them to activate the IRAK4 pathway.
-
Treat the cells with a dose-range of this compound for a specified time (e.g., 12 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[11]
-
Perform electrophoresis and protein transfer as described in the CETSA protocol.
-
Probe the membranes with primary antibodies against p-IRAK1, total IRAK1, and a loading control overnight at 4°C.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for p-IRAK1 and total IRAK1.
-
Normalize the p-IRAK1 signal to the total IRAK1 signal.
-
Plot the normalized p-IRAK1 levels against the concentration of this compound to determine the IC50 for inhibition of downstream signaling.
-
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the effect of this compound on the transcription of downstream pro-inflammatory genes.
Materials:
-
Cell line with an active IRAK4 pathway
-
This compound (test compound)
-
Stimulant (e.g., LPS or IL-1β)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)[19]
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment:
-
Treat cells with this compound and/or a stimulant for a suitable time to allow for changes in gene expression (e.g., 4-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples.
-
Plot the relative gene expression against the concentration of this compound to assess the dose-dependent inhibition of downstream gene transcription.
-
Conclusion
The protocols described provide a comprehensive framework for evaluating the cellular target engagement of this compound. By combining direct binding assays like NanoBRET and CETSA with functional downstream assays such as Western blotting and qPCR, researchers can thoroughly characterize the potency, mechanism of action, and cellular efficacy of this and other IRAK4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curis.com [curis.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. IRAK4-NanoLuc® Fusion Vector [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. origene.com [origene.com]
Troubleshooting & Optimization
Irak4-IN-16 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4-IN-16. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] These pathways are integral to the innate immune response. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[2][4] this compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory signaling cascade.[1] It has an IC50 of 2.5 nM for IRAK4 and has demonstrated cytotoxic activity against various cancer cell lines.[5]
Q2: What is the recommended solvent for dissolving this compound?
While specific public solubility data for this compound is limited, the primary recommended solvent for IRAK4 inhibitors and many other kinase inhibitors is Dimethyl Sulfoxide (DMSO).[6][7] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6][7]
Q3: How should I store this compound powder and stock solutions?
For long-term stability, this compound powder should be stored at -20°C.[8] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[8][9]
Troubleshooting Guide: Solubility Issues
Q1: I am having difficulty dissolving this compound in DMSO. What can I do?
If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of many organic compounds.[6][7] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to aid in dissolution. The ultrasonic waves can help to break up any clumps of powder and increase the surface area for solvation.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. How can I prevent this?
Precipitation upon dilution in aqueous buffers is a common issue for poorly water-soluble compounds like many kinase inhibitors.[10] Here are some solutions:
-
Lower the final concentration: The final concentration of this compound in your aqueous experimental medium may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Increasing the final DMSO concentration slightly may help to keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use a surfactant or co-solvent: For in vivo studies or challenging in vitro systems, a formulation containing a surfactant like Tween-80 or a co-solvent like PEG300 may be necessary to maintain solubility. A common formulation for animal experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Prepare fresh dilutions: Only dilute the DMSO stock solution immediately before use.
Quantitative Data Summary
| Inhibitor Name | Solvent | Solubility | Source |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM) | [6] |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM) | [7] |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 10 mg/mL (35.43 mM) | [12] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: refer to the manufacturer's datasheet)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 478.52 g/mol , you would add 209 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Alternatively, or in addition to sonication, you can gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Once the compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 5. This compound | IRAK4抑制剂 | MCE [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|509093-72-5|MSDS [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Optimizing IRAK4-IN-16 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IRAK4-IN-16 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88.[2] This initiates a signaling cascade involving the phosphorylation of IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, and subsequent production of inflammatory cytokines.[1][3][4] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its substrates and blocking downstream inflammatory signaling.[3]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, a good starting point can be determined from its biochemical and cellular IC50 values.
| Parameter | Value | Reference |
| Biochemical IC50 | 2.5 nM | MedChemExpress |
| Cellular IC50 (OCI-LY10) | 0.2 µM | MedChemExpress |
| Cellular IC50 (TMD8) | 0.2 µM | MedChemExpress |
| Cellular IC50 (Ramos) | 0.6 µM | MedChemExpress |
| Cellular IC50 (HT) | 2.7 µM | MedChemExpress |
Based on this data, a concentration range of 0.1 µM to 5 µM is a reasonable starting point for most cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared. It is crucial to use fresh, anhydrous DMSO to ensure complete dissolution, as moisture can affect solubility.[5]
Storage Recommendations:
-
Solid: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[6]
Q4: What are the potential off-target effects of this compound?
While this compound is a selective inhibitor of IRAK4, it is important to consider potential off-target effects, especially at higher concentrations. It is advisable to test the inhibitor against a panel of related kinases to assess its selectivity profile in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Inhibitor has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and stock solutions to maintain stability. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell density is too high. | Optimize the cell seeding density. High cell numbers can lead to rapid metabolism of the inhibitor or depletion of essential nutrients, affecting the assay outcome. | |
| Assay readout is not sensitive enough. | Ensure that the chosen assay readout (e.g., cytokine measurement, reporter gene activity) is sensitive enough to detect changes in the IRAK4 signaling pathway. Consider using a more proximal readout of IRAK4 activity, such as measuring the phosphorylation of IRAK1. | |
| High background signal or non-specific effects | Inhibitor concentration is too high, leading to off-target effects or cytotoxicity. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the inhibitor becomes toxic to your cells. Use concentrations well below the cytotoxic range for your experiments. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Inconsistent inhibitor preparation or handling. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure accurate pipetting and thorough mixing. | |
| Assay timing is not optimal. | Optimize the incubation time with the inhibitor and the stimulation time. The kinetics of IRAK4 signaling and the effect of the inhibitor may vary between cell types. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol describes a general method to determine the effective concentration range of this compound in a cell-based assay by measuring the inhibition of a downstream readout, such as cytokine production (e.g., IL-6 or TNF-α) upon stimulation of TLR or IL-1R pathways.
Materials:
-
Cells expressing the target IRAK4 pathway (e.g., human monocytes, THP-1 cells)
-
Cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Stimulus (e.g., LPS for TLR4, R848 for TLR7/8, or IL-1β for IL-1R)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated DMSO stock. A typical concentration range to test would be 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and the vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of IRAK1 Phosphorylation
This protocol provides a method to assess the direct inhibition of IRAK4 kinase activity by measuring the phosphorylation of its direct substrate, IRAK1.
Materials:
-
Cells expressing the target IRAK4 pathway
-
Cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Stimulus (e.g., IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and a vehicle control as described in Protocol 1.
-
Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 and β-actin signals.
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
References
Potential off-target effects of Irak4-IN-16
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Irak4-IN-16. The information is intended for researchers, scientists, and drug development professionals to help anticipate and diagnose issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2][3] Its primary role involves being recruited to the Myddosome signaling complex, where it autophosphorylates and then phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of inflammatory cytokines.[4][5][6]
Q2: Why is it important to consider off-target effects for kinase inhibitors like this compound?
The human kinome consists of over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets.[7] This conservation makes it challenging to design inhibitors that are completely specific.[8] Off-target binding can lead to a variety of unintended consequences, including misleading experimental results, unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[9][10] Therefore, understanding the selectivity profile of an inhibitor is crucial for accurately interpreting data.
Q3: What are the known or likely off-targets for inhibitors structurally related to this compound?
Based on public data for structurally related IRAK4 inhibitors (e.g., AZ1495/IRAK4-IN-28), several off-target kinases have been identified.[11] The most significant off-targets often include other members of the IRAK family due to high homology, as well as kinases from the CLK family and Haspin (GSG2).[11] Due to structural similarities in the ATP-binding pocket, TAK1 is another potential off-target that should be considered.[8]
Off-Target Selectivity Profile
The following table summarizes the selectivity data for a closely related public compound, AZ1495 (IRAK4-IN-28), to provide an indication of potential off-targets for this compound.
| Target | Potency (IC50) | Target Class | Notes |
| IRAK4 | 5 nM | TKL | Primary Target [11] |
| IRAK1 | - | TKL | High homology with IRAK4; dual inhibition is common.[1] |
| Haspin (GSG2) | 4 nM | Other | Off-target with potency similar to the primary target.[11] |
| CLK2 | 5 nM | CMGC | Off-target with potency similar to the primary target.[11] |
| CLK4 | 8 nM | CMGC | Potent off-target.[11] |
| CLK1 | 50 nM | CMGC | Off-target with moderate potency.[11] |
Data is for the related compound AZ1495 and should be used as a guide for potential this compound off-targets.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent with known IRAK4 biology (e.g., unexpected phenotype, cell toxicity).
-
Question: Could this be an off-target effect?
-
Answer: Yes, unexpected phenotypes are a common indicator of off-target activity. For example, potent inhibition of kinases like Haspin or the CLK family, which are involved in cell cycle regulation and splicing, could lead to effects not directly attributable to IRAK4 inhibition.
-
Troubleshooting Steps:
-
Review Off-Target Data: Compare your observed phenotype with the known functions of the potential off-targets listed in the table above.
-
Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects may only appear at higher concentrations. Determine if your unexpected phenotype tracks with the IC50 for IRAK4 or a known off-target.
-
Use a Structurally Different Inhibitor: Validate your findings using a second, structurally distinct IRAK4 inhibitor. If the phenotype persists, it is more likely to be a result of on-target IRAK4 inhibition. If the phenotype is unique to this compound, it is likely an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment using a downstream product of the IRAK4 pathway to see if the on-target phenotype can be reversed.
-
Issue 2: Downstream NF-κB or MAPK signaling is not inhibited as expected, despite confirming IRAK4 inhibition.
-
Question: Why might downstream pathways remain active?
-
Answer: This could be due to several factors:
-
The specific cell type or stimulus may use IRAK4-independent pathways to activate NF-κB/MAPK.
-
IRAK4 has a scaffolding function that may be independent of its kinase activity.[1][12] While this compound inhibits kinase activity, it may not disrupt the Myddosome complex formation, allowing for some level of signal transduction.[13]
-
Off-target effects could paradoxically activate compensatory signaling pathways.[14]
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to IRAK4 in your cells.
-
Assess Proximal Phosphorylation: Measure the phosphorylation of IRAK1, the direct substrate of IRAK4. A reduction in p-IRAK1 would confirm functional IRAK4 kinase inhibition, even if distal markers are unaffected.[15]
-
Investigate Alternative Pathways: Use inhibitors for other pathways (e.g., TAK1 inhibitors) to determine if parallel signaling cascades are active in your system.
-
Visualizing Signaling and Troubleshooting Workflows
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 12. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Irak4-IN-16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Irak4-IN-16, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of IRAK4.[1] It functions by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] IRAK4 is a critical kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which play a central role in the innate immune response.[4] By inhibiting IRAK4, this compound blocks the activation of downstream targets such as IRAK1 and the subsequent activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[2][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to:
-
Investigate the role of IRAK4 in inflammatory and autoimmune diseases.[3]
-
Study the signaling pathways downstream of TLRs and IL-1Rs.
-
Explore the therapeutic potential of IRAK4 inhibition in various disease models, including cancer.[5]
-
Delineate the specific functions of IRAK4's kinase activity versus its scaffolding role in signal transduction.[4][6]
Q3: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor for IRAK4. It demonstrates significantly less activity against other related kinases. For instance, it is 217-fold more selective for IRAK4 over IRAK1 and 892-fold more selective over TAK1.[1]
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C. For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Datasheets from suppliers provide specific recommendations on storage conditions.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of IRAK4 activity.
-
Possible Cause 1: Improper storage or handling of the inhibitor.
-
Solution: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.
-
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Solution: Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Issues with inhibitor solubility.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is compatible with your cells and does not exceed recommended levels (usually <0.5%). If you observe precipitation, gently warm the solution and vortex.
-
-
Possible Cause 4: Cell type and experimental conditions.
-
Solution: The IC50 of an inhibitor can vary between different cell lines and assay formats. The dependence on IRAK4 kinase activity can also differ between cell types (e.g., murine vs. human).[7] Titrate the inhibitor concentration for your specific system.
-
Problem 2: Off-target effects observed in the experiment.
-
Possible Cause 1: High concentration of the inhibitor.
-
Solution: High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Possible Cause 2: Kinase selectivity.
-
Solution: While this compound is highly selective, cross-reactivity with other kinases can never be completely ruled out, especially at higher concentrations.[1] If you suspect off-target effects, consider using a structurally different IRAK4 inhibitor as a control to confirm that the observed phenotype is due to IRAK4 inhibition.
-
Problem 3: No effect of the inhibitor in a cell-based assay.
-
Possible Cause 1: The signaling pathway is not active in your cells.
-
Solution: Ensure that the IRAK4 pathway is activated in your experimental setup. This typically requires stimulation with a TLR ligand (e.g., LPS) or an IL-1 family cytokine (e.g., IL-1β). Include positive controls in your experiment to confirm pathway activation.
-
-
Possible Cause 2: The cellular readout is not sensitive to IRAK4 kinase inhibition.
-
Solution: IRAK4 has both kinase and scaffolding functions.[4][6] Some downstream signaling events may be more dependent on the scaffolding function of IRAK4 and less affected by kinase inhibition.[6] Consider measuring a more proximal readout of IRAK4 kinase activity, such as the phosphorylation of IRAK1, or a downstream cytokine that is known to be dependent on IRAK4 kinase activity.
-
-
Possible Cause 3: The inhibitor is not cell-permeable in your specific cell type.
-
Solution: While this compound is described as orally bioavailable, its permeability can vary between cell types.[1] If you suspect this is an issue, you can try to find literature where the inhibitor has been successfully used in a similar cell line or consider using a different, validated IRAK4 inhibitor.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| IRAK4 | 2.5 - 2.8 | [1][5] |
| IRAK1 | ~607.6 | [1] |
| TAK1 | ~2497.6 | [1] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Reference |
| OCI-LY10 | 0.2 | [5] |
| TMD8 | 0.2 | [5] |
| Ramos | 0.6 | [5] |
| HT | 2.7 | [5] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H20F2N8O | [8] |
| Molecular Weight | 406.39 | [8] |
| CAS Number | 1812188-83-2 | [8] |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is a general guideline for measuring the enzymatic activity of recombinant IRAK4 and the inhibitory effect of this compound.
-
Reagents and Materials:
-
Recombinant active IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the diluted inhibitor or vehicle.
-
Add the recombinant IRAK4 enzyme to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the ATP/substrate mixture by adding ATP and the substrate (MBP) to the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Assay for IL-6 Production
This protocol describes how to measure the effect of this compound on IL-1β-induced IL-6 production in A549 cells.[9]
-
Reagents and Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IL-1β
-
ELISA kit for human IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells by adding IL-1β to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-6 production.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in a cell-based assay.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IRAK4抑制剂 | MCE [medchemexpress.cn]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. tgtherapeutics.com [tgtherapeutics.com]
Common challenges when working with IRAK4 inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRAK4 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My IRAK4 inhibitor shows lower than expected potency in cellular assays compared to biochemical assays. What are the potential reasons?
A: Discrepancies between biochemical and cellular assay results are a common challenge. Several factors can contribute to this:
-
Poor Cell Permeability: The inhibitor may have difficulty crossing the cell membrane to reach its intracellular target.[1]
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps.[2][3]
-
High Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit IRAK4.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[4]
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor hitting other targets, which can mask the specific effect on IRAK4.[5][6]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's lipophilicity (LogP) and polar surface area, as these properties influence membrane permeability.[1]
-
Conduct Permeability Assays: Use in vitro models like Caco-2 assays to directly measure the compound's ability to cross cell membranes.[2][3][4]
-
Evaluate Plasma Protein Binding: Determine the fraction of the inhibitor bound to serum proteins in your culture medium.
-
Perform Metabolic Stability Assays: Incubate the inhibitor with liver microsomes or hepatocytes to assess its metabolic stability.[4]
Q2: I'm observing unexpected or off-target effects in my experiments. How can I determine if my IRAK4 inhibitor is selective?
A: Achieving high selectivity is a significant challenge in the development of kinase inhibitors due to the conserved nature of the ATP-binding pocket.[6] For IRAK4, off-target activity against IRAK1 is a particular concern due to the high homology in their kinase domains.[7]
Troubleshooting and Validation Steps:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[2][4] This will provide a comprehensive selectivity profile.
-
IRAK1 Counter-Screening: Always test your inhibitor's activity against IRAK1 to determine its selectivity for IRAK4 over this closely related kinase.[7]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings by using a different, structurally distinct IRAK4 inhibitor. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to IRAK4 within the cell.[8]
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression. If the inhibitor's effect is diminished in these models, it confirms that the activity is IRAK4-dependent.
Q3: My IRAK4 inhibitor loses efficacy over time in long-term cell culture or in vivo models. What could be the cause?
A: The development of resistance to IRAK4 inhibitors is an emerging challenge, particularly in the context of oncology.[9][10]
Potential Mechanisms of Resistance:
-
IRAK1 Compensation: In some cancer models, IRAK1 can functionally compensate for the loss of IRAK4 activity, leading to resistance.[9][11][12][13] This suggests that dual inhibition of IRAK1 and IRAK4 might be a more effective therapeutic strategy in these cases.[11][13]
-
Activation of Bypass Signaling Pathways: Cells may adapt by upregulating parallel signaling pathways that bypass the need for IRAK4.
-
Mutations in the IRAK4 Kinase Domain: While not yet widely reported for inhibitors, mutations in the target protein that prevent inhibitor binding are a common mechanism of drug resistance.
Investigative Approaches:
-
Analyze IRAK1 Expression and Activity: In your resistant models, assess the expression levels and phosphorylation status of IRAK1 to determine if it is compensating for IRAK4 inhibition.
-
Phospho-Proteomic Profiling: Compare the phosphoproteomes of sensitive and resistant cells to identify upregulated signaling pathways.
-
Sequence the IRAK4 Gene: In resistant clones, sequence the IRAK4 kinase domain to check for mutations that might interfere with inhibitor binding.
Q4: I am having trouble solubilizing my IRAK4 inhibitor for in vitro and in vivo experiments. What are some best practices?
A: Poor solubility is a common issue with small molecule inhibitors.
Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[14][15]
-
Working Dilutions: For aqueous-based assays, dilute the DMSO stock solution in the assay buffer. Be mindful of the final DMSO concentration, as high levels can affect cellular health and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.
-
Formulation for In Vivo Studies: For animal studies, specialized formulations are often necessary. These may include co-solvents (e.g., PEG300, Tween 80), cyclodextrins, or lipid-based delivery systems to improve solubility and bioavailability.[15]
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious of compound stability under these conditions.
Troubleshooting Guides
Guide 1: Interpreting Conflicting In Vitro Data
This guide helps to troubleshoot discrepancies between biochemical and cellular assay results.
Caption: Troubleshooting workflow for conflicting in vitro data.
Guide 2: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of your IRAK4 inhibitor.
Caption: Workflow for investigating off-target effects.
Data Presentation
Table 1: Potency of Selected IRAK4 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Biochemical | Cellular Activity (IC50, nM) | Reference |
| PF-06650833 | IRAK4 | ~1.3 | ~6.1 (LPS-induced IL-6 in human whole blood) | [16] |
| CA-4948 (Emavusertib) | IRAK4 | Not specified in provided context | Anti-cancer activity observed in vivo | [17][18] |
| BAY1834845 (Zabedosertib) | IRAK4 | 212 | 2300 (LPS-induced TNF-α in THP-1 cells) | [2][3] |
| HS-243 | IRAK1/4 | IRAK1: 24, IRAK4: 20 | Not specified in provided context | [19] |
| IRAK4-IN-1 | IRAK4 | 7 | Not specified in provided context | [14][20] |
Note: Assay conditions can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.
Experimental Protocols
Protocol 1: IRAK4 Biochemical Kinase Assay
This protocol is a general guideline for measuring the biochemical potency of an IRAK4 inhibitor.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a peptide derived from IRAK1)[21]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test inhibitor
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute the compounds in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and peptide substrate in kinase buffer to the appropriate concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for IRAK4.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[22]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent and incubate to convert ADP to ATP, which drives a luciferase reaction. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of inhibitor binding to IRAK4 in a cellular environment.
Materials:
-
Cells expressing IRAK4 (e.g., THP-1 cells)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test inhibitor
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or DMSO at the desired concentration for a specific duration (e.g., 1 hour).
-
Harvest and Resuspend: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations for all samples.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IRAK4.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for IRAK4 at each temperature for both the inhibitor-treated and DMSO-treated samples. Plot the fraction of soluble IRAK4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Diagram
References
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 11. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news.cancerconnect.com [news.cancerconnect.com]
- 19. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Irak4-IN-16 interference with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRAK4-IN-16. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its primary mechanism of action is to bind to the ATP-binding site of the IRAK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition blocks the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are crucial for the innate immune response and inflammation.[1][2]
Q2: What are the known selectivity and potency of this compound?
This compound is a highly potent inhibitor of IRAK4 with a reported IC50 of 2.8 nM. It exhibits significant selectivity over other related kinases, with a 217-fold selectivity against IRAK1 and an 892-fold selectivity against TAK1.[3]
Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. IRAK4 |
| IRAK4 | 2.8 | 1-fold |
| IRAK1 | 607.6 | 217-fold |
| TAK1 | 2497.6 | 892-fold |
Q3: I am observing unexpected phenotypes in my cellular assays that are inconsistent with IRAK4 inhibition alone. What could be the cause?
While this compound is highly selective, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Unexpected phenotypes could arise from the inhibition of other kinases. For instance, a similar pyrrolopyrimidine-based IRAK4 inhibitor, IRAK4 Inhibitor 28, has been shown to inhibit members of the CDC-like kinase (CLK) family and haspin kinase with potencies similar to that for IRAK4.
Potential Off-Targets of a Structurally Related IRAK4 Inhibitor (IRAK4 Inhibitor 28)
| Off-Target Kinase | IC50 (nM) |
| Haspin | 4 |
| CLK2 | 5 |
| IRAK4 | 5 |
| CLK4 | 8 |
| IRAK1 | 23 |
| CLK1 | 50 |
| CLK3 | >1000 |
Data for IRAK4 Inhibitor 28 is presented as an example of potential off-target profile for this structural class of inhibitors.
Inhibition of these kinases can interfere with other signaling pathways:
-
CLK Kinases (CLK1, CLK2, CLK3, CLK4): These are dual-specificity kinases involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Inhibition of CLKs can lead to alterations in alternative splicing, which can have widespread effects on cellular function and gene expression.
-
Haspin Kinase: This kinase is essential for mitosis, specifically for the proper alignment of chromosomes during metaphase through the phosphorylation of histone H3 at threonine 3 (H3T3ph). Inhibition of haspin can lead to mitotic arrest and cell cycle defects.
If you observe effects related to aberrant splicing or mitotic catastrophe, it is worth investigating potential off-target inhibition of CLK kinases or haspin, respectively.
Troubleshooting Guides
Problem 1: Inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Different cell lines may have varying expression levels of IRAK4 and potential off-target kinases. |
| Off-Target Effects at High Concentrations | Perform dose-response experiments to determine the optimal concentration range for selective IRAK4 inhibition. Use the lowest effective concentration to minimize off-target effects. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and stimulation conditions (e.g., LPS or IL-1β concentration). |
Problem 2: Discrepancy between biochemical and cellular assay potency.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | This compound is reported to be orally bioavailable, suggesting good cell permeability. However, if issues are suspected, consider using a cell permeability assay. |
| Cellular ATP Concentration | Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. Cellular ATP levels are typically much higher (mM range). As an ATP-competitive inhibitor, the apparent potency of this compound may be lower in cells. |
| Scaffolding vs. Kinase Function of IRAK4 | In some cellular contexts, the scaffolding function of IRAK4 is as important as its kinase activity for signal transduction. An inhibitor that only blocks kinase activity may not fully abrogate signaling. Consider using techniques like PROTACs to induce IRAK4 degradation for comparison. |
| Presence of Drug Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. |
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
To assess the selectivity of this compound, a broad panel of purified kinases should be screened. A common method is a radiometric assay or a luminescence-based assay like ADP-Glo™.
-
Principle: Measure the ability of this compound to inhibit the phosphorylation of a substrate by a panel of different kinases.
-
Procedure (ADP-Glo™ Kinase Assay Example):
-
Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
In a 384-well plate, add 1 µl of this compound at various concentrations (or a single high concentration for initial screening) or DMSO as a vehicle control.
-
Add 2 µl of the kinase of interest diluted in the reaction buffer.
-
Add 2 µl of a substrate/ATP mix. The ATP concentration should be at or near the Km for each respective kinase.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at the tested concentrations of this compound.
-
2. Cellular Assay for Haspin Kinase Inhibition
To investigate if this compound inhibits haspin in a cellular context, you can measure the phosphorylation of histone H3 at threonine 3 (H3T3ph).
-
Principle: Haspin is the primary kinase responsible for H3T3ph during mitosis. A decrease in H3T3ph levels upon treatment with this compound would suggest haspin inhibition.
-
Procedure (Immunofluorescence):
-
Seed cells (e.g., HeLa or U2OS) on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations or a known haspin inhibitor (positive control) for a duration that allows for cells to enter mitosis (e.g., 16-24 hours). A mitotic shake-off can be performed to enrich for mitotic cells.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against phospho-histone H3 (Thr3) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H3T3ph in mitotic cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Figure 2: Logical workflow for troubleshooting unexpected phenotypes with this compound.
Figure 3: Experimental workflow for investigating potential off-target effects.
References
Addressing batch-to-batch variability of Irak4-IN-16
Welcome to the technical support center for Irak4-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the successful application of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues, particularly those related to experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors. It is crucial to assess the quality and integrity of each new batch to ensure consistency in your experiments. Key contributors to this variability can include:
-
Purity: Even small differences in purity can affect the active concentration of the inhibitor. Impurities may also have off-target effects that can interfere with the assay.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments, resulting in a higher apparent IC50.
-
Stability: Degradation of the compound over time, especially if not stored correctly, can reduce its potency.
-
Presence of Enantiomers or Isomers: If the synthesis results in a mix of isomers, variations in their ratios between batches can lead to differences in biological activity.
We recommend performing in-house quality control checks on each new batch. Please refer to the Experimental Protocols section for a detailed protocol on validating inhibitor potency.
Q2: Our in vitro biochemical assays with this compound show high potency, but the effect is much weaker in our cell-based assays. Why is there a discrepancy?
A2: Discrepancies between biochemical and cell-based assay results are a common challenge in drug discovery and are not necessarily indicative of a problem with the inhibitor itself.[1][2] Several factors can contribute to this difference:
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its ability to reach the intracellular target, IRAK4.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.[3]
-
High Intracellular ATP Concentrations: In cell-based assays, this compound must compete with high physiological concentrations of ATP (typically 1-5 mM) to bind to the kinase.[2] This is in contrast to biochemical assays, which are often performed at lower ATP concentrations.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free concentration available to inhibit IRAK4.
-
Metabolism: The compound may be rapidly metabolized by the cells into less active or inactive forms.
To investigate these possibilities, consider performing cellular uptake and efflux assays, as well as testing the inhibitor's efficacy at varying ATP concentrations in your biochemical assay to mimic cellular conditions more closely.
Q3: How should I prepare and store my stock solutions of this compound to ensure stability and consistency?
A3: Proper handling and storage of this compound are critical for maintaining its activity. Here are our recommendations:
-
Solvent Selection: For initial stock solutions, use a high-quality, anhydrous solvent such as DMSO.[4][5] Ensure the DMSO is fresh, as it can absorb moisture, which may reduce the solubility of the compound.[5]
-
Stock Concentration: We recommend preparing a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 2 years), -80°C is recommended.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q4: What are the recommended quality control (QC) parameters to check for a new batch of this compound?
A4: For consistent and reproducible results, it is advisable to perform a set of QC tests on each new lot of this compound. While research-grade materials may not come with the same level of certification as GMP-grade compounds, the following parameters are important to assess:
| Parameter | Recommended Technique | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage of the active compound and identify any impurities.[6][7] |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the molecular weight and structure of the compound.[7] |
| Solubility | Visual inspection and/or spectrophotometry | To determine the maximum soluble concentration in your chosen solvent.[7] |
| Potency (IC50) | In vitro kinase assay | To confirm the biological activity of the new batch and compare it to previous lots. |
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays.
| Potential Cause | Suggested Solution |
| Batch-to-batch variability of this compound | Validate the IC50 of each new batch using a standardized in vitro kinase assay. Refer to the protocol for "In Vitro IRAK4 Kinase Activity Assay". |
| Cell line instability or high passage number | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Variations in cell density at the time of treatment | Ensure consistent cell seeding density and confluency across experiments. |
| Incomplete solubilization of the inhibitor | Briefly vortex or sonicate the stock solution before making dilutions. Visually inspect for any precipitate. |
| Degradation of the inhibitor in culture media | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Problem: Off-target effects observed.
| Potential Cause | Suggested Solution |
| Inhibitor promiscuity | This compound has been shown to be highly selective for IRAK4 over IRAK1 and TAK1.[8] However, at high concentrations, off-target inhibition of other kinases can occur.[9][10] Perform a kinase profiling screen to identify potential off-target interactions. Use the lowest effective concentration of the inhibitor in your experiments. |
| Presence of active impurities in the compound | Use a highly pure batch of this compound. If possible, analyze the batch for the presence of any known kinase inhibitors as impurities. |
| Use of a structurally unrelated inhibitor | As a control, use another potent and selective IRAK4 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to IRAK4 inhibition. |
| IRAK4 scaffolding function | Be aware that IRAK4 has both kinase and scaffolding functions.[3][11] Inhibition of kinase activity may not fully abrogate all IRAK4-dependent signaling.[12][13] Consider using techniques like siRNA or PROTACs to deplete the entire protein and compare the phenotype to kinase inhibition.[12][13] |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Activity Assay (Luminescent)
This protocol is designed to determine the IC50 of this compound by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in kinase buffer. Include a DMSO-only control (vehicle control).
-
Prepare Kinase Reaction Mix: In the kinase buffer, prepare a solution containing the IRAK4 enzyme and the substrate. The final ATP concentration should be at or near its Km for IRAK4.
-
Initiate the Reaction:
-
Add the inhibitor dilutions to the wells of the plate.
-
Add the kinase/substrate mix to the wells.
-
Add ATP to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[14]
-
Stop the Reaction and Detect Signal:
-
Add the luminescent kinase assay reagent according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for IRAK4 Inhibition (NF-κB Reporter Assay)
This protocol measures the effect of this compound on the IL-1β-induced NF-κB signaling pathway in cells.
Materials:
-
HEK293 cells stably expressing a NF-κB luciferase reporter construct and the IL-1 receptor (IL-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IL-1β
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells in the 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (or DMSO vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6 hours. Include an unstimulated control.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase signal to the IL-1β stimulated, vehicle-treated control.
-
Plot the normalized data against the logarithm of the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating a new batch of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Quality control of small molecules - Kymos [kymos.com]
- 7. GMP Small Molecules | GMP & Ancillary Material Grade Small Molecules | Tocris Bioscience [tocris.com]
- 8. This compound| CAS 509093-72-5 [dcchemicals.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
How to control for nonspecific binding of Irak4-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the nonspecific binding of Irak4-IN-16 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for nonspecific binding important?
This compound is a small molecule inhibitor designed to target the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for inflammatory and autoimmune diseases.[1][2] Controlling for nonspecific binding is crucial because small molecule inhibitors can bind to unintended targets, known as off-targets, leading to misleading experimental results and potential toxicity. This is particularly important for kinase inhibitors, as the ATP-binding pocket is highly conserved across the kinome.[3]
Q2: What are the most likely off-targets for an IRAK4 inhibitor like this compound?
Due to high sequence homology in the ATP-binding site, the most probable off-targets for an IRAK4 inhibitor are other members of the IRAK family, particularly IRAK1, and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[3] The amino acid sequence identity within the nucleotide-binding pocket of IRAK1, IRAK4, and TAK1 is approximately 93%.[3] Therefore, it is essential to assess the selectivity of this compound against these kinases.
Q3: How can I assess the selectivity profile of my batch of this compound?
The most comprehensive way to determine the selectivity of a kinase inhibitor is to perform a kinome-wide screen. Several commercial services offer panels that test the inhibitor against hundreds of different kinases at a fixed concentration. This will provide a broad overview of the inhibitor's specificity and identify potential off-targets. For a more focused approach, you should at a minimum test the activity of this compound against IRAK1 and TAK1.
Q4: What are the essential control experiments to run alongside this compound treatment in my cellular assays?
To ensure that the observed phenotype is a direct result of IRAK4 inhibition, several control experiments are recommended:
-
Employ a negative control compound: This should be a molecule that is structurally similar to this compound but is inactive against IRAK4. This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic knockdown or knockout of IRAK4: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression should mimic the effect of this compound. If the inhibitor has no effect in IRAK4-deficient cells, it confirms that IRAK4 is the relevant target.
-
Use a kinase-dead IRAK4 mutant: Reconstituting IRAK4-deficient cells with a kinase-dead mutant of IRAK4 can help dissect the kinase-dependent versus scaffolding functions of IRAK4.[4] If this compound phenocopies the effect of the kinase-dead mutant, it suggests the observed effect is due to the inhibition of IRAK4's catalytic activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variability in compound potency. 2. Cell passage number and health. 3. Off-target effects at the concentration used. | 1. Prepare fresh dilutions of this compound from a new stock for each experiment. 2. Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase. 3. Perform a dose-response curve to determine the optimal concentration with the highest on-target activity and minimal off-target effects. |
| Observed phenotype does not match published data for IRAK4 inhibition. | 1. The phenotype is due to an off-target effect of this compound. 2. The phenotype is specific to the cell line or experimental system being used. 3. The inhibitor is not cell-permeable. | 1. Perform the control experiments listed in FAQ Q4, especially using a structurally distinct inhibitor and genetic knockdown of IRAK4. 2. Confirm the expression and activity of IRAK4 in your specific cell line. 3. Use a cellular target engagement assay to confirm that the inhibitor is reaching its intracellular target. |
| Discrepancy between biochemical and cellular assay IC50 values. | 1. High intracellular ATP concentration competes with the inhibitor. 2. Poor cell permeability of the inhibitor. 3. The inhibitor is actively transported out of the cell. | 1. This is expected for ATP-competitive inhibitors. Cellular assays provide a more physiologically relevant measure of potency.[5] 2. Confirm cellular uptake of the compound. 3. Investigate if your cells express efflux pumps that may be removing the inhibitor. |
Quantitative Data Summary
The following table provides a hypothetical example of a selectivity profile for this compound. Researchers should generate similar data for their specific batch of the inhibitor.
| Kinase | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | 10 | 1 |
| IRAK1 | 150 | 15 |
| TAK1 | 500 | 50 |
| Kinase X | >10,000 | >1,000 |
| Kinase Y | >10,000 | >1,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol is for a biochemical assay to determine the IC50 of this compound against purified IRAK4 enzyme.
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM EGTA).
-
Dilute purified recombinant IRAK4 enzyme and substrate (e.g., myelin basic protein) to the desired concentration in 1X kinase buffer.[6]
-
Prepare a serial dilution of this compound in DMSO, then dilute in 1X kinase buffer. The final DMSO concentration should not exceed 1%.[6]
-
Prepare ATP at the desired concentration (e.g., at the Km for IRAK4) in 1X kinase buffer.[7]
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the IRAK4 enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Target Engagement Assay (Phospho-IRAK1)
This protocol measures the ability of this compound to inhibit the phosphorylation of IRAK1 in a cellular context, which is a direct downstream event of IRAK4 activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human peripheral blood mononuclear cells - PBMCs) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a serial dilution of this compound or DMSO vehicle control for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848 for TLR7/8) to activate the IRAK4 signaling pathway.[5] An unstimulated control should be included.
-
Incubate for the optimal time to induce IRAK1 phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Measure the levels of phosphorylated IRAK1 (p-IRAK1) and total IRAK1 using an appropriate method such as ELISA, Western blot, or an electrochemiluminescence (ECL)-based assay.[5][8]
-
-
Data Analysis:
-
Normalize the p-IRAK1 signal to the total IRAK1 signal for each sample.
-
Plot the normalized p-IRAK1 signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Irak4-IN-16 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of experiments involving the IRAK4 inhibitor, IRAK4-IN-16.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years[1] | Store in a dry, dark place. |
| In DMSO | 4°C | 2 weeks[1] | For short-term use. |
| In DMSO | -80°C | 6 months[1] | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Q2: How should I handle this compound safely?
A2: this compound is for research use only. Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor family. By inhibiting IRAK4, this compound blocks the downstream activation of signaling cascades that lead to the production of pro-inflammatory cytokines.
Below is a diagram illustrating the IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway and inhibition by this compound.
Troubleshooting Guide
Unexpected results can arise from various factors. This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions from the powder. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Verify the stability of the compound under your experimental conditions using the protocol below. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | 1. Double-check all calculations for preparing working solutions. 2. Calibrate pipettes regularly. | |
| Assay Interference: The compound may interfere with the assay readout (e.g., fluorescence). | Run a control experiment with the compound in the absence of the enzyme to check for assay interference. | |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistent preparation of buffers, media, or compound dilutions. | 1. Prepare reagents in larger batches to be used across multiple experiments. 2. Ensure complete dissolution of the compound in the solvent. |
| Cell-based Assay Variability: Differences in cell passage number, confluency, or health. | 1. Use cells within a consistent passage number range. 2. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. | |
| Precipitation of the compound in media | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous experimental buffer. | 1. Check the solubility of this compound in your specific media. 2. Consider using a lower concentration or adding a small percentage of a co-solvent like DMSO (ensure the final concentration is not toxic to your cells). |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol provides a general framework for assessing the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Experimental buffer (e.g., cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator or water bath at the desired experimental temperature
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the experimental buffer with this compound to the final working concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired experimental temperature.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Analysis: Plot the percentage of this compound remaining against time to determine the stability profile.
Below is a workflow diagram for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Resistance to IRAK4-IN-16
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-16. The content addresses potential reasons for reduced compound efficacy and provides protocols to investigate these observations.
Disclaimer: As of early 2025, specific resistance mechanisms to IRAK4 inhibitors have not been widely reported in scientific literature.[1] Therefore, this guide is based on general principles of kinase inhibitor resistance and troubleshooting common issues in cell-based assays.
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Upon receptor stimulation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex called the Myddosome.[3] IRAK4 then phosphorylates and activates IRAK1, which in turn activates TRAF6, culminating in the activation of downstream pathways like NF-κB and MAPK, and the production of pro-inflammatory cytokines.[3][4][5] this compound is designed to inhibit the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets the kinase activity of IRAK4. IRAK4 is essential for signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1][2] By inhibiting IRAK4's ability to phosphorylate its substrates, such as IRAK1, the inhibitor blocks the subsequent activation of NF-κB and MAPK pathways, preventing the production of inflammatory cytokines.[4][6]
Q2: My cells are not responding to this compound. Does this mean they are resistant? A2: Not necessarily. A lack of response can be due to several factors unrelated to acquired resistance. These include:
-
Cell Line Context: The cell line may not rely on the IRAK4 signaling pathway for survival or proliferation. Confirm that the TLR/IL-1R pathway is active and essential in your model.
-
Compound Potency and Stability: Ensure the inhibitor is properly stored, handled, and used at an effective concentration. Small molecule inhibitors can degrade over time or be sensitive to experimental conditions.[7]
-
Assay-Specific Issues: The experimental readout may not be sensitive enough, or the timing of the analysis could be suboptimal.[8][9]
-
Cell Culture Conditions: Factors like high cell passage number or mycoplasma contamination can alter experimental outcomes.[9]
Q3: Are there known mutations that could cause resistance to IRAK4 inhibitors? A3: While no specific resistance-conferring mutations for IRAK4 inhibitors have been documented in clinical or widespread preclinical settings, potential mechanisms, based on other kinase inhibitors, could include mutations in the IRAK4 ATP-binding pocket that prevent inhibitor binding.[1][10]
Q4: Besides its kinase activity, IRAK4 also has a scaffolding function. Does this compound affect this? A4: this compound is designed to be a kinase inhibitor. However, IRAK4's scaffolding function, which is crucial for the assembly of the Myddosome complex, can be essential for signaling independent of its kinase activity in some contexts.[1][11] If your cell model relies on the scaffolding function rather than the kinase activity, kinase inhibitors may have a limited effect.[11]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where this compound shows lower-than-expected efficacy.
Caption: A logical workflow for troubleshooting this compound experiments.
Problem 1: The IC50 value of this compound is much higher than expected.
-
Possible Cause: Compound degradation or precipitation.
-
Solution: Prepare fresh dilutions of the inhibitor from a new stock. Ensure the solvent used is appropriate and that the compound remains in solution under assay conditions.[7]
-
-
Possible Cause: Assay interference.
-
Solution: Run controls to ensure the inhibitor is not interfering with the assay readout (e.g., auto-fluorescence in a fluorescence-based assay).[12]
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Re-optimize the assay. Test different cell seeding densities, incubation times, and inhibitor concentrations. A dose-response curve should be established to confirm efficacy.[7]
-
Problem 2: Downstream signaling (e.g., NF-κB activation) is not inhibited after treatment.
-
Possible Cause: The signaling pathway is not active in the cell line under basal conditions.
-
Solution: Stimulate the cells with a known TLR or IL-1R agonist (e.g., LPS for TLR4) to activate the pathway. Then, test the ability of this compound to block this stimulated response.
-
-
Possible Cause: The cells use a bypass signaling pathway.
-
Solution: Investigate alternative pathways that could lead to NF-κB activation in your cell model. IRAK4-independent signaling may be active.
-
-
Possible Cause: The endpoint measurement is too far downstream.
-
Solution: Measure a more proximal marker of IRAK4 activity, such as the phosphorylation of IRAK1, to directly assess target engagement.[13]
-
Problem 3: The cells initially respond to this compound but develop resistance over time.
-
Possible Cause: Acquisition of mutations in the IRAK4 gene.
-
Solution: Sequence the IRAK4 gene in the resistant cell line to check for mutations, particularly in the ATP-binding site.[10]
-
-
Possible Cause: Upregulation of bypass pathways.
-
Solution: Use techniques like RNA-seq or phospho-proteomics to compare the resistant cells to the parental line and identify upregulated survival pathways.
-
-
Possible Cause: Increased drug efflux.
-
Solution: Treat cells with known drug efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
-
Hypothetical Data on Resistant vs. Sensitive Cell Lines
If resistance is suspected, quantifying the change in sensitivity is crucial. The table below illustrates how to present such data.
| Cell Line | IRAK4 Genotype | IC50 of this compound (nM) | Fold Change in Resistance | Notes |
| Parental OCI-Ly10 | Wild-Type | 50 | 1x | Baseline sensitivity |
| Resistant Clone #1 | Wild-Type | 1500 | 30x | Upregulation of a bypass pathway |
| Resistant Clone #2 | G298D Mutant | >10,000 | >200x | Putative gatekeeper mutation |
Key Experimental Protocols
Experimental Workflow for Confirming Resistance
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. oncotarget.com [oncotarget.com]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. youtube.com [youtube.com]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Irak4-IN-16 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Irak4-IN-16 in animal studies. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent and selective IRAK4 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of this compound.
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles and formulation strategies?
Answer:
This compound, like many small molecule kinase inhibitors, is poorly soluble in aqueous solutions.[1] A multi-pronged approach to formulation is often necessary to achieve a stable and bioavailable preparation for animal dosing. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intravenous injection).
Formulation Strategies for Poorly Soluble Compounds:
| Strategy | Description | Key Considerations |
| Co-solvents | Water-miscible organic solvents are used to increase the solubility of hydrophobic compounds.[1] | Common co-solvents include DMSO, PEG300, PEG400, and ethanol. For in vivo studies, the concentration of organic solvents should be minimized to avoid toxicity.[2] |
| Surfactants | Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1] | Tween-80 and Cremophor EL are commonly used surfactants. The concentration should be carefully optimized to avoid potential toxicity. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[1] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin in pharmaceutical formulations.[2] |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[3] | This method often requires specialized equipment for milling or high-pressure homogenization. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[1] | The pKa of this compound should be considered to determine the optimal pH for solubilization. |
Example Formulations for IRAK4 Inhibitors (for reference):
| Inhibitor | Formulation | Route | Reference |
| KT-474 (Degrader) | 20% HP-β-CD in water | Oral | [2] |
| KT-474 (Degrader) | 10% DMSO / 40% PEG400 / 50% water | Intravenous | [2] |
| Benzolactam IRAK4 inhibitor | Nanosuspension in MCT (medium-chain triglyceride) oil | Oral | [4] |
| BMS-986126 | Not specified | Oral | [5] |
Troubleshooting Steps:
-
Start with a small-scale solubility test: Test the solubility of this compound in various individual solvents and binary/ternary mixtures.
-
Consider a tiered approach: Begin with simpler formulations (e.g., co-solvents) and move to more complex systems (e.g., nanosuspensions) if necessary.
-
Ensure stability: Once a suitable vehicle is identified, assess the stability of the formulation over the intended period of use. Look for signs of precipitation or degradation.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Question: I am observing high variability in the plasma concentrations of this compound between animals. What could be the cause, and how can I improve the consistency of my PK data?
Answer:
Inconsistent pharmacokinetic profiles are a common challenge with poorly soluble compounds.[1] Several factors can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation | An unstable or non-homogenous formulation can lead to variable dosing and absorption. Ensure the drug is fully dissolved or uniformly suspended before each administration. Prepare fresh formulations as needed. |
| Route of Administration | Oral gavage can introduce variability due to differences in gastric emptying and intestinal absorption. Ensure proper gavage technique to minimize stress and ensure consistent delivery to the stomach. |
| Food Effects | The presence of food in the stomach can alter drug absorption. Fasting animals overnight before dosing can help standardize absorption.[3] |
| Animal Health and Stress | Underlying health issues or stress can affect drug metabolism and clearance. Ensure animals are healthy and properly acclimated before the study. |
| Biological Variability | Inherent biological differences between animals can contribute to PK variability. Increasing the number of animals per group can help improve the statistical power of the study. |
Experimental Workflow for Improving PK Consistency:
Caption: Workflow for improving pharmacokinetic consistency.
Issue 3: Lack of In Vivo Efficacy or Target Engagement
Question: I am not observing the expected biological effect of this compound in my animal model, even at high doses. How can I confirm target engagement and troubleshoot the lack of efficacy?
Answer:
A lack of in vivo efficacy can be due to insufficient target engagement, which can stem from poor drug exposure or other factors. It is crucial to measure target engagement to confirm that the inhibitor is reaching its intended target and exerting its biochemical effect.[6]
Troubleshooting Lack of Efficacy:
-
Confirm Drug Exposure: The first step is to perform a pharmacokinetic study to ensure that this compound is reaching sufficient concentrations in the plasma and, if possible, in the target tissue.
-
Assess Target Engagement: Directly measure the inhibition of IRAK4 activity in vivo. A common method is to assess the phosphorylation of downstream targets or the production of downstream cytokines.[4][6]
-
Evaluate the Animal Model: Ensure that the chosen animal model is appropriate and that the disease phenotype is dependent on the IRAK4 signaling pathway.
-
Consider the Dosing Regimen: The dose and frequency of administration may need to be optimized to maintain sufficient target inhibition over time.
IRAK4 Signaling Pathway and Points of Intervention:
Caption: Simplified IRAK4 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of IRAK4 inhibitors?
A1: While this compound is reported to be a selective inhibitor, it is important to consider potential off-target effects. Kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets.[7] It is recommended to consult kinase profiling data for this compound if available, or to test for effects on closely related kinases.
Q2: What are the potential adverse effects of this compound in animals?
A2: Specific adverse effects for this compound are not widely reported in the public domain. However, based on the role of IRAK4 in innate immunity, potential side effects could include increased susceptibility to certain infections.[8] It is crucial to monitor animals for signs of toxicity, such as weight loss, changes in behavior, and signs of infection. Some kinase inhibitors have been associated with gastrointestinal issues.[9]
Q3: How can I measure cytokine levels in plasma or tissue samples?
A3: Enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying cytokine levels.[10][11] Commercially available ELISA kits are available for many cytokines, such as TNFα, IL-6, and IFNα.
Q4: What is a typical dosing volume for oral gavage in mice?
A4: For mice, a typical oral gavage volume is 5-10 mL/kg.[12] The volume should be carefully controlled to avoid causing distress or injury to the animal.
Experimental Protocols
Protocol 1: Preparation of a Formulation for Oral Gavage (Example)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl) or water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
Add PEG300 (or PEG400) to the solution and vortex to mix.
-
Add Tween-80 to the mixture and vortex thoroughly.
-
Slowly add sterile saline or water to the desired final volume while vortexing to maintain a homogenous solution or suspension.
-
Visually inspect the final formulation for any precipitation. If a suspension is formed, ensure it is homogenous before each administration.
Example Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[13]
Protocol 2: In Vivo Target Engagement Study
This protocol describes a method to assess the in vivo activity of this compound by measuring its effect on TLR agonist-induced cytokine production.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation
-
Vehicle control
-
TLR agonist (e.g., R848 or LPS)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for target cytokines (e.g., TNFα, IL-6)
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Group the animals (e.g., vehicle control, different doses of this compound).
-
Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., oral gavage).
-
At a specified time post-dosing (e.g., 1 hour), challenge the mice with a TLR agonist (e.g., intraperitoneal injection of R848 or LPS).[4]
-
At the time of peak cytokine response (to be determined in a pilot study, e.g., 1-2 hours post-challenge), collect blood samples via a suitable method (e.g., cardiac puncture under terminal anesthesia).[4]
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Quantify the levels of relevant cytokines (e.g., TNFα, IL-6) in the plasma samples using ELISA according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.
Troubleshooting Decision Tree for In Vivo Studies:
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
Validation & Comparative
Validating the Inhibitory Effect of Irak4-IN-16 on IRAK4 Kinase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irak4-IN-16's performance against other known Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating the inhibitory effects of novel or existing IRAK4-targeting compounds.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways.[1][2][3][4] Upon activation of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines.[3] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[3][5] Small molecule inhibitors that target the kinase activity of IRAK4 are therefore of significant interest in drug discovery.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative IRAK4 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key parameters for comparing the efficacy of different compounds.
| Compound Name | Type of Inhibition | IC50 (nM) | Ki (nM) | Notes |
| This compound | Kinase Inhibitor | 2.5[6] | ||
| PF-06650833 (Zimlovisertib) | Kinase Inhibitor | 0.2 (cell-based), 2.4 (PBMC assay)[7] | Currently in clinical trials.[5] | |
| AS2444697 | Kinase Inhibitor | 21 | Orally active.[8] | |
| ND-2158 | Competitive Inhibitor | 1.3[1] | ||
| BMS-986126 | Kinase Inhibitor | 5.3[5] | ||
| IRAK-1-4 Inhibitor I | Dual IRAK1/4 Inhibitor | 300 (for IRAK4) | Also inhibits IRAK1 with an IC50 of 200 nM.[9] | |
| IRAK-4 protein kinase inhibitor 2 | Kinase Inhibitor | 4000[10][11] |
Experimental Protocols for Validation of IRAK4 Inhibition
Accurate and reproducible validation of IRAK4 inhibition is critical. Below are detailed methodologies for key biochemical and cellular assays.
Biochemical Assays
1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the IRAK4 kinase domain.
-
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, a high FRET signal is produced. A test compound that binds to the ATP-binding site of IRAK4 will displace the tracer, leading to a decrease in the FRET signal.[12][13][14][15]
-
Materials:
-
Recombinant IRAK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Test compound (e.g., this compound)
-
Kinase Buffer
-
384-well microplate
-
TR-FRET plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, the IRAK4 enzyme, and the Eu-anti-Tag antibody mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.[12][14]
-
Add the Kinase Tracer to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.[12][14]
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
-
2. Transcreener® ADP² Kinase Assay
This assay quantifies the enzymatic activity of IRAK4 by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is a competitive immunoassay. ADP produced by the kinase reaction competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. As more ADP is produced by IRAK4, less tracer is bound to the antibody, resulting in a change in fluorescence polarization or intensity.[16][17][18][19][20]
-
Materials:
-
Recombinant IRAK4 enzyme
-
Substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
Test compound
-
Transcreener® ADP² Assay Kit (containing ADP antibody, ADP tracer, and stop & detect buffer)
-
384-well microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the IRAK4 enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[16]
-
Stop the reaction and detect the produced ADP by adding the Transcreener® ADP² detection mix.
-
Incubate at room temperature for the recommended time.
-
Read the plate on a fluorescence plate reader.
-
Convert the fluorescence signal to ADP concentration using a standard curve and calculate the percent inhibition to determine the IC50 value.
-
Cellular Assays
1. NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to IRAK4 within living cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). IRAK4 is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer that binds to IRAK4 is added to the cells. When the tracer binds to the IRAK4-NanoLuc® fusion, BRET occurs. A test compound that enters the cell and binds to IRAK4 will displace the tracer, leading to a loss of BRET signal.[21][22][23][24][25]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
IRAK4-NanoLuc® fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound
-
96-well or 384-well white cell culture plates
-
Luminometer with BRET detection capabilities
-
-
Protocol:
-
Transfect HEK293 cells with the IRAK4-NanoLuc® fusion vector.
-
Seed the transfected cells into 96-well or 384-well plates and allow them to attach.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound for a specified incubation period (e.g., 2 hours).[22]
-
Add the NanoBRET™ Tracer to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal using a luminometer.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.
-
2. Cellular IRAK1 Activation Assay (ECL-based)
This assay measures the functional consequence of IRAK4 inhibition by quantifying the activation of its direct downstream substrate, IRAK1.
-
Principle: Upon TLR or IL-1R stimulation, IRAK4 phosphorylates and activates IRAK1. This assay uses an electrochemiluminescence (ECL) based detection method to measure the levels of phosphorylated IRAK1 in cell lysates. Inhibition of IRAK4 kinase activity by a test compound will lead to a reduction in IRAK1 phosphorylation.[26][27]
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
TLR ligand (e.g., LPS) or IL-1β to stimulate the pathway
-
Test compound
-
Lysis buffer
-
Antibodies specific for total IRAK1 and phosphorylated IRAK1
-
ECL-based detection reagents and instrument
-
-
Protocol:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate the cells with a TLR ligand or IL-1β for a specific time.
-
Lyse the cells to extract proteins.
-
Perform an ECL-based immunoassay (e.g., Meso Scale Discovery) using plates coated with a capture antibody for total IRAK1.
-
Add the cell lysates to the wells.
-
Add a detection antibody specific for phosphorylated IRAK1 that is labeled with an ECL reporter.
-
Read the plate on an ECL instrument.
-
Normalize the phosphorylated IRAK1 signal to the total IRAK1 signal and determine the IC50 of the test compound.
-
Visualizing IRAK4 Signaling and Experimental Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. news-medical.net [news-medical.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. carnabio.com [carnabio.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 26. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Efficacy of Irak4-IN-16 compared to IRAK1 inhibitors
An Objective Comparison of IRAK4 and IRAK1 Inhibitors for Inflammation and Oncology Research
This guide provides a detailed comparison of the efficacy of targeting two critical kinases in the innate immune signaling pathway: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1. As specific comparative data for the research compound Irak4-IN-16 is limited in publicly available literature, this guide will focus on two well-characterized, clinical-stage inhibitors as representative examples of their respective classes: PF-06650833 , a highly selective IRAK4 inhibitor, and Pacritinib , a potent IRAK1 inhibitor.
This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic rationale and performance of targeting either the upstream master kinase (IRAK4) or its primary downstream substrate (IRAK1).
The IRAK4/IRAK1 Signaling Pathway
IRAK4 and IRAK1 are serine-threonine kinases that are essential components of the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). This pathway is a cornerstone of the innate immune response.
Upon receptor stimulation by pathogens or inflammatory cytokines, the adaptor protein MyD88 is recruited, leading to the assembly of a multi-protein complex called the Myddosome. Within this complex, IRAK4, considered the "master IRAK," is activated and subsequently phosphorylates IRAK1.[1][2] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, triggering downstream cascades including NF-κB and MAPK, which culminate in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]
Comparative Efficacy: Quantitative Data
The efficacy of targeting IRAK4 versus IRAK1 can be assessed at the biochemical, cellular, and in vivo levels. The following tables summarize key quantitative data for the selective IRAK4 inhibitor PF-06650833 and the IRAK1 inhibitor Pacritinib.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against their target kinases and key related kinases. Lower values indicate higher potency.
| Compound | Primary Target | IC₅₀ (nM) | Selectivity Profile |
| PF-06650833 | IRAK4 | <1 | Highly selective for IRAK4. It is ~7,000 times more selective for IRAK4 than for IRAK1.[4] |
| Pacritinib | IRAK1 | 13.6 | Multi-kinase inhibitor. Also potently inhibits JAK2 and FLT3. Does not inhibit IRAK4.[5][6] |
Table 2: Cellular Activity and In Vivo Efficacy
This table summarizes the functional effects of the inhibitors in cell-based assays and preclinical models.
| Compound (Target) | Cellular Assay | IC₅₀ / Effect | Preclinical Model | Efficacy |
| PF-06650833 (IRAK4) | TNF release from R848-stimulated human PBMCs.[4] | 2.4 nM | Rat Collagen-Induced Arthritis (CIA).[4][7][8] | Reduced paw volume and markers of inflammation. |
| Pacritinib (IRAK1) | Viability of primary AML patient samples.[6] | Median: 130 nM | Mouse AML Xenograft Model.[5] | Reduced leukemia burden in bone marrow and spleen. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used to evaluate IRAK inhibitors.
Protocol 1: Biochemical Kinase Assay (In Vitro)
This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme. Methods like LanthaScreen® (FRET-based) or Transcreener® (ADP detection) are commonly used.[9][10]
-
Reagents & Setup :
-
Kinase Buffer : Typically contains 50mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and a surfactant like 0.01% Brij-35.[9]
-
Enzyme : Purified recombinant human IRAK4 or IRAK1.
-
Substrate : A specific peptide substrate or a protein known to be phosphorylated by the kinase (e.g., Myelin Basic Protein or a synthetic peptide).[10][11]
-
ATP : Used at a concentration near its Km value for the specific kinase to ensure competitive binding can be detected.
-
Test Compound : Serially diluted in DMSO and then in kinase buffer.
-
-
Procedure :
-
Add kinase buffer, enzyme, and test compound to the wells of a microplate.
-
Incubate for a short period to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Stop the reaction by adding EDTA.
-
Add detection reagents (e.g., ADP-detecting antibody/tracer or phospho-specific antibody).
-
Read the plate on a suitable microplate reader (e.g., for fluorescence polarization or time-resolved fluorescence).
-
-
Data Analysis :
-
Plot the signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Cytokine Release Assay (Ex Vivo)
This assay measures the ability of an inhibitor to block the production of inflammatory cytokines from immune cells.
-
Cell Preparation :
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).
-
-
Procedure :
-
Plate the PBMCs in a 96-well culture plate.
-
Pre-incubate the cells with serial dilutions of the test compound (e.g., PF-06650833) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a TLR agonist, such as R848 (a TLR7/8 agonist) or LPS (a TLR4 agonist), to induce cytokine production.[4][13]
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Cytokine Measurement :
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve.
-
Rationale for Selective Inhibition: IRAK4 vs. IRAK1
The choice to target IRAK4 or IRAK1 depends on the therapeutic hypothesis for a specific disease.
Targeting IRAK4 (The "Master Kinase"):
-
Rationale: As the most upstream kinase in the pathway, inhibiting IRAK4 is expected to block all downstream signaling comprehensively. This could lead to broad and potent anti-inflammatory effects.[1][2]
-
Potential Advantages: High efficacy in diseases heavily driven by TLR/IL-1R signaling, such as rheumatoid arthritis and lupus.[4][7]
-
Considerations: Because IRAK4 is essential for most TLR signaling, its inhibition could lead to broader immunosuppression and an increased risk of certain infections.[2] Furthermore, IRAK4 has a kinase-independent scaffolding function that is critical for Myddosome assembly; an ATP-competitive inhibitor may not block this function, potentially leading to incomplete pathway inhibition.[14][15]
Targeting IRAK1 (The Downstream Effector):
-
Rationale: Targeting IRAK1 offers a more downstream point of intervention. This might allow for a more nuanced modulation of the pathway.
-
Potential Advantages: May have a better safety profile by preserving some upstream IRAK4-dependent signaling, potentially reducing the risk of broad immunosuppression. In some cancers, like certain subtypes of Acute Myeloid Leukemia (AML), cancer cells show a specific dependency on IRAK1 signaling, making it an attractive target.[3][5][6]
-
Considerations: The efficacy of IRAK1 inhibition alone may be limited in some contexts if IRAK4 has other downstream effectors or if compensatory mechanisms exist.[3][16] Some studies suggest that dual inhibition of both IRAK1 and IRAK4 is more effective in certain models, such as atherosclerosis.[13]
Conclusion
The selective inhibition of IRAK4 and IRAK1 represents two distinct and compelling strategies for treating inflammatory diseases and cancers.
-
Selective IRAK4 inhibitors , exemplified by PF-06650833 , offer potent, upstream blockade of the MyD88 pathway. They are characterized by high biochemical potency and broad anti-inflammatory effects, making them promising candidates for autoimmune diseases.
-
Selective IRAK1 inhibitors , such as Pacritinib , provide a more downstream point of intervention. While also a potent anti-inflammatory agent, its efficacy in specific hematologic malignancies highlights a distinct therapeutic rationale where cancer cells are uniquely dependent on its activity.
The decision to pursue an IRAK4 versus an IRAK1 inhibitor in a drug development program will depend on the specific pathology being targeted, the desired level of immune modulation, and the balance sought between therapeutic efficacy and potential safety risks.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Pharmacological inhibition of IRAK1 and IRAK4 prevents endothelial inflammation and atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Comparative Efficacy of IRAK4 Inhibitors: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the inflammatory response. Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of the in vitro and in vivo efficacy of representative IRAK4 inhibitors, using publicly available data for compounds such as PF-06650833 (Zimlovisertib) and the IRAK4 degrader KT-474 as illustrative examples.
IRAK4 Signaling Pathway
The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to form the Myddosome complex, leading to its autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1, which in turn activates TRAF6, culminating in the activation of downstream signaling cascades, including NF-κB and MAPK pathways. These pathways drive the transcription of pro-inflammatory cytokines and chemokines.
In Vitro Efficacy
The in vitro potency of IRAK4 inhibitors is typically assessed through biochemical assays measuring direct enzyme inhibition and cellular assays quantifying the inhibition of downstream signaling events, such as cytokine production in response to TLR agonists.
Quantitative In Vitro Efficacy Data
| Compound | Assay Type | Cell Line / System | Stimulus | Measured Endpoint | Potency (IC50 / DC50) | Reference |
| PF-06650833 | Kinase Inhibition | Recombinant IRAK4 | - | Enzyme Activity | 0.2 nM (IC50) | [1] |
| Cellular Activity | Human PBMCs | R848 (TLR7/8 agonist) | IL-6 Production | 2.4 nM (IC50) | [1][2] | |
| Cellular Activity | Human Whole Blood | LPS (TLR4 agonist) | TNF-α Production | - | [3] | |
| KT-474 | Protein Degradation | THP-1 cells | - | IRAK4 Degradation | 8.9 nM (DC50) | [4] |
| Protein Degradation | Human PBMCs | - | IRAK4 Degradation | 0.9 nM (DC50) | [4][5] | |
| Cellular Activity | Human PBMCs | LPS/R848 | IL-6 Production | Potent Inhibition | [5] |
Experimental Protocols: In Vitro Assays
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Production Assay
-
Objective: To measure the ability of an IRAK4 inhibitor to block TLR-induced cytokine production in primary human immune cells.
-
Cell Culture: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Procedure:
-
PBMCs are seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the IRAK4 inhibitor (e.g., PF-06650833 or KT-474) or vehicle control (DMSO) for 1-2 hours.
-
Cells are then stimulated with a TLR agonist, such as R848 (a TLR7/8 agonist) or LPS (a TLR4 agonist), for 18-24 hours.
-
The cell culture supernatant is collected.
-
Cytokine levels (e.g., IL-6, TNF-α) in the supernatant are quantified using a commercial ELISA or a multiplex immunoassay platform (e.g., Meso Scale Discovery).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
IRAK4 Degradation Assay in THP-1 Cells
-
Objective: To determine the potency and extent of IRAK4 protein degradation induced by a PROTAC degrader like KT-474.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
THP-1 cells are plated in 6-well or 12-well plates.
-
Cells are treated with increasing concentrations of the IRAK4 degrader (e.g., KT-474) or a negative control for a specified time course (e.g., 24 hours).
-
Cells are harvested and lysed.
-
The total protein concentration in the lysates is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and Western blotting using an antibody specific for IRAK4. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
-
Data Analysis: The intensity of the IRAK4 band is quantified using densitometry and normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined from the dose-response curve.
In Vivo Efficacy
The in vivo efficacy of IRAK4 inhibitors is evaluated in various animal models of inflammation and autoimmune diseases. These models assess the ability of the compounds to reduce inflammatory responses and disease severity.
Quantitative In Vivo Efficacy Data
| Compound | Animal Model | Species | Dosing Regimen | Measured Endpoint | Efficacy | Reference |
| PF-06650833 | LPS-Induced Cytokine Release | Rat | 30 mg/kg, oral | Serum TNF-α | 87% inhibition | [1] |
| Collagen-Induced Arthritis (CIA) | Rat | Oral, daily | Arthritis Score | Significant reduction | [3][6] | |
| KT-474 | LPS-Induced Acute Lung Injury | Mouse | 10 and 20 mg/kg, oral | Lung inflammation, cytokine levels | Significant attenuation | [7] |
| LPS-Induced Sepsis | Mouse | 20 mg/kg, oral | Survival | Improved survival | [8] |
Experimental Protocols: In Vivo Models
Lipopolysaccharide (LPS) Challenge Model
-
Objective: To evaluate the acute anti-inflammatory effects of an IRAK4 inhibitor in vivo.
-
Animal Strain: C57BL/6 or BALB/c mice, or Sprague-Dawley rats.
-
Experimental Procedure:
-
Animals are administered the IRAK4 inhibitor (e.g., PF-06650833 or KT-474) or vehicle control via oral gavage or another appropriate route.
-
After a specified pre-treatment time (e.g., 1-2 hours), animals are challenged with an intraperitoneal injection of LPS.
-
At a defined time point post-LPS challenge (e.g., 1-4 hours), blood is collected.
-
Serum or plasma is prepared, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
-
Data Analysis: Cytokine levels in the treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating IRAK4 as a Therapeutic Target: A Comparative Guide to IRAK4-IN-16 and CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target: the use of the small molecule inhibitor IRAK4-IN-16 and the gene-editing tool CRISPR/Cas9. Objective performance data and detailed experimental protocols are presented to aid researchers in selecting the most appropriate approach for their studies.
Introduction to IRAK4 and Target Validation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6[2][4]. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention[5].
Target validation is a critical step in drug discovery, confirming that modulating the activity of a specific protein will have the desired therapeutic effect. Two powerful and distinct approaches for target validation are pharmacological inhibition with small molecules and genetic knockout using CRISPR/Cas9. This guide compares the use of a potent IRAK4 inhibitor, this compound, with the precision of CRISPR/Cas9-mediated gene knockout for the validation of IRAK4.
Performance Comparison: this compound vs. CRISPR/Cas9
The choice between a small molecule inhibitor and a genetic knockout approach for target validation depends on the specific experimental question. While inhibitors offer the advantage of temporal control and dose-dependent effects, mimicking a therapeutic intervention, CRISPR/Cas9 provides a complete and permanent loss of the target protein, representing the "gold standard" for genetic validation.
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound and provide a conceptual comparison with the expected outcomes of CRISPR/Cas9-mediated IRAK4 knockout.
Table 1: Performance of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| Biochemical IC50 | 2.5 nM | - | [6] |
| Cytotoxic IC50 | 0.2 µM | OCI-LY10, TMD8 | [6] |
| 0.6 µM | Ramos | [6] | |
| 2.7 µM | HT | [6] |
Table 2: Comparison of IRAK4 Inhibition vs. Knockout
| Feature | This compound (Pharmacological Inhibition) | CRISPR/Cas9 (Genetic Knockout) | Key Considerations |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity. | Introduces a double-strand break in the IRAK4 gene, leading to a frameshift mutation and complete loss of protein expression. | IRAK4 has both kinase and scaffolding functions. Inhibitors may not block scaffolding-mediated signaling. |
| Effect on Protein | Reduces IRAK4 kinase activity. Does not eliminate the protein itself, allowing for potential scaffolding functions to remain. | Complete ablation of the IRAK4 protein, eliminating both kinase and scaffolding functions. | To fully validate the target, understanding the role of both functions is crucial. |
| Downstream Signaling | Partial to complete inhibition of downstream signaling (e.g., phosphorylation of IRAK1, NF-κB activation), often in a dose-dependent manner. | Complete abrogation of IRAK4-dependent downstream signaling. | The degree of inhibition by small molecules can be cell-type and stimulus-dependent. |
| Cytokine Production | Dose-dependent reduction in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | Complete or near-complete elimination of IRAK4-dependent cytokine production. | Provides a clear baseline for the maximum achievable effect of targeting IRAK4. |
| Reversibility | Reversible upon removal of the compound. | Permanent and heritable genetic modification. | Inhibitors allow for studying the effects of acute and transient target modulation. |
| Off-Target Effects | Potential for off-target kinase inhibition. | Potential for off-target gene editing, which can be minimized with careful guide RNA design. | Thorough characterization of inhibitor selectivity and off-target analysis for CRISPR are essential. |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate IRAK4 as a target using either this compound or CRISPR/Cas9.
CRISPR/Cas9-Mediated Knockout of IRAK4 in THP-1 Cells
This protocol describes the generation of an IRAK4 knockout cell line using the human monocytic cell line THP-1 as an example[6][7][8].
Materials:
-
THP-1 cells
-
Lentiviral vector containing Cas9 and a puromycin resistance gene (e.g., lentiCRISPRv2)
-
sgRNA targeting an early exon of the human IRAK4 gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin
-
Complete RPMI-1640 medium
-
PCR primers flanking the sgRNA target site
-
T7 Endonuclease I
-
Anti-IRAK4 antibody for Western blot
Procedure:
-
sgRNA Design and Cloning: Design and clone a specific sgRNA targeting an early exon of the IRAK4 gene into the lentiCRISPRv2 vector according to the manufacturer's instructions.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-IRAK4-sgRNA plasmid and packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduction of THP-1 Cells: Transduce THP-1 cells with the harvested lentivirus.
-
Selection of Edited Cells: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic Level: Isolate genomic DNA from the puromycin-resistant cells. Perform PCR to amplify the region targeted by the sgRNA. Use the T7 Endonuclease I assay or Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Protein Level: Perform Western blot analysis using an anti-IRAK4 antibody to confirm the complete absence of the IRAK4 protein.
-
-
Single-Cell Cloning: Isolate single cells from the validated knockout pool to establish a clonal knockout cell line.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound[9][10][11][12].
Materials:
-
Cells of interest (e.g., OCI-LY10, TMD8, Ramos, HT)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytokine Production Assay (ELISA)
This protocol measures the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant following stimulation[13][14][15][16][17][18].
Materials:
-
Wild-type and IRAK4 knockout cells, or cells pre-treated with this compound
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
Human TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Stimulation:
-
For inhibitor studies, pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells (inhibitor-treated or knockout and wild-type controls) with a TLR ligand for a specified time (e.g., 6-24 hours).
-
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Western Blot Analysis of IRAK4 Signaling
This protocol is used to assess the phosphorylation status of key proteins in the IRAK4 signaling pathway, such as IRAK1[19][20][21].
Materials:
-
Cells treated as described in the cytokine production assay.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-IRAK4, anti-phospho-IRAK1 (Thr209), anti-total IRAK1, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting membranes.
Procedure:
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and points of intervention.
Experimental Workflow for IRAK4 Target Validation
Caption: Workflow for IRAK4 target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 7. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. chondrex.com [chondrex.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. curis.com [curis.com]
- 19. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Irak4-IN-16, focusing on its specificity against related kinases. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). As the most upstream and catalytically active kinase in the IRAK family, IRAK4 is a critical mediator of inflammatory responses, making it an attractive therapeutic target for a range of autoimmune diseases and cancers. The specificity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent, as off-target effects can lead to unforeseen biological consequences and toxicity. This guide assesses the specificity of this compound, a potent IRAK4 inhibitor.
Quantitative Analysis of Inhibitory Potency and Selectivity
The inhibitory activity of this compound against IRAK4 and other related kinases is summarized in the table below. The data highlights the compound's high potency for IRAK4 and its selectivity over other closely related kinases.
| Kinase Target | IC50 (nM) | Selectivity (fold) vs. IRAK4 |
| IRAK4 | 2.8 [1][2] | - |
| IRAK1 | 607.6 | 217 |
| TAK1 | 2497.6 | 892 |
Note: IC50 values for IRAK1 and TAK1 were calculated based on the provided selectivity folds from the source[1][2].
Another source reports a slightly different IC50 value for this compound against IRAK4.
| Kinase Target | IC50 (nM) |
| IRAK4 | 2.5 [3][4][5] |
This data demonstrates that this compound is a highly potent inhibitor of IRAK4 with substantial selectivity against IRAK1 and TAK1, two other key kinases in the TLR/IL-1R signaling pathway.
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for common biochemical assays used in kinase inhibitor profiling.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of an inhibitor for a kinase.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer will disrupt FRET, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A containing the specific IRAK kinase and a europium-labeled anti-tag antibody.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the diluted test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to the wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. In the absence of a competing inhibitor, the kinase binds to the immobilized ligand and is captured on a solid support. A test compound that binds to the kinase's active site will prevent this interaction, resulting in a lower amount of kinase captured. The amount of captured kinase is quantified using qPCR of the DNA tag.
Detailed Protocol:
-
Assay Setup:
-
A library of DNA-tagged kinases is prepared.
-
Streptavidin-coated beads are used as the solid support, to which a biotinylated, immobilized ligand is attached.
-
-
Competition Binding:
-
The test compound (e.g., this compound) is incubated with the DNA-tagged kinase in solution.
-
The mixture is then added to the wells containing the immobilized ligand beads.
-
The reaction is allowed to reach equilibrium.
-
-
Quantification:
-
Unbound kinase is washed away.
-
The amount of bead-bound kinase is quantified by eluting the DNA tags and performing qPCR.
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a DMSO control.
-
The results are typically expressed as a percentage of control. A lower percentage indicates a stronger interaction between the compound and the kinase.
-
For determining the dissociation constant (Kd), the assay is performed with a range of inhibitor concentrations, and the data is fitted to a binding curve.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways.
Caption: IRAK4 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The diagram below outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: Workflow for assessing kinase inhibitor specificity.
References
A Comparative Analysis of Preclinical Irak4-IN-16 and Clinical-Stage IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical tool compound Irak4-IN-16 against leading clinical-stage IRAK4 inhibitors: Zabedosertib (BAY 1834845), BAY 1830839, Zimlovisertib (PF-06650833), and Emavusertib (CA-4948). This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant biological pathway to aid in the selection and application of these potent immunomodulators.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Its central role in the innate immune response has made it a prime therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. This has led to the development of numerous small molecule inhibitors, with several advancing into clinical trials.
This guide focuses on a comparative study of this compound, a potent preclinical inhibitor, and four prominent clinical candidates. By presenting their biochemical potency, cellular activity, and selectivity in a standardized format, this guide aims to provide a clear, data-driven overview to inform research and development decisions.
Quantitative Performance Comparison
The following table summarizes the key in vitro potency and cellular activity data for this compound and the selected clinical IRAK4 inhibitors. The data has been compiled from various public sources and commercial suppliers. Direct comparison should be approached with caution due to potential variations in experimental conditions between different data sources.
| Compound | Biochemical IC50 (IRAK4) | Cellular IC50 | Selectivity Highlights | Clinical Stage |
| This compound | 2.5 nM | 0.2 µM (OCI-LY10, TMD8 cells) | 217-fold vs. IRAK1, 892-fold vs. TAK1 | Preclinical |
| Zabedosertib (BAY 1834845) | 3.55 nM | 500 nM (decreases inflammatory cytokines) | High selectivity, some inhibition of FLT3 and TrkA noted. | Phase I/II |
| BAY 1830839 | 3.0 nM | Not explicitly stated | High selectivity profile. | Preclinical/Phase I |
| Zimlovisertib (PF-06650833) | 0.2 nM | 2.4 nM (PBMC assay) | Highly selective, but inhibits IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 by >70% at 200 nM. | Phase II |
| Emavusertib (CA-4948) | 57 nM | <250 nM (THP-1 cells, cytokine release) | >500-fold more selective for IRAK4 vs. IRAK1; also inhibits FLT3. | Phase I/II |
IRAK4 Signaling Pathway
The following diagram illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
Experimental Protocols
The following are generalized protocols for the types of assays commonly used to characterize IRAK4 inhibitors. Specific parameters may vary between different research groups and publications.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibition of IRAK4 enzymatic activity.
-
Enzyme: Recombinant human IRAK4.
-
Substrate: A peptide substrate, such as the Ezrin/Radixin/Moesin (ERM) peptide, or a protein substrate like Myelin Basic Protein (MBP).
-
ATP Concentration: Typically near the Km for ATP for IRAK4, or at a higher concentration (e.g., 1 mM) to simulate physiological conditions.
-
Assay Buffer: A buffered solution containing MgCl2, DTT, and other components to ensure optimal kinase activity.
-
Procedure:
-
The IRAK4 enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: Quantification of substrate phosphorylation can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using technologies like LanthaScreen® (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) or ADP-Glo™ which measures ADP production.
-
ELISA-based methods: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The concentration of inhibitor that results in 50% inhibition of IRAK4 activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Assays for IRAK4 Inhibition (Generic Protocols)
These assays measure the ability of an inhibitor to block IRAK4 signaling in a cellular context.
1. Cytokine Release Assay:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), or monocytic cell lines like THP-1.
-
Stimulus: A TLR agonist, such as lipopolysaccharide (LPS) for TLR4, or R848 for TLR7/8, or a cytokine like IL-1β.
-
Procedure:
-
Cells are pre-incubated with a range of inhibitor concentrations.
-
The cells are then stimulated with the TLR agonist or cytokine.
-
After an incubation period (typically several hours), the cell culture supernatant is collected.
-
-
Readout: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an ELISA or a multiplex bead-based assay.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the stimulated cytokine release.
2. IRAK1 Phosphorylation/Degradation Assay:
-
Cell Lines: A variety of cell lines that express the necessary components of the TLR/IL-1R pathway, such as A549 cells.
-
Stimulus: IL-1β or a TLR agonist.
-
Procedure:
-
Cells are pre-treated with the inhibitor.
-
Cells are then stimulated with the agonist for a short period.
-
Whole-cell lysates are prepared.
-
-
Readout: The levels of total IRAK1 or phosphorylated IRAK1 are assessed by Western blotting using specific antibodies. Activation of the pathway often leads to the degradation of IRAK1, which can be prevented by an upstream IRAK4 inhibitor.
-
Data Analysis: The concentration of inhibitor that prevents 50% of the stimulus-induced IRAK1 degradation or phosphorylation is determined.
Conclusion
The landscape of IRAK4 inhibitors is rapidly evolving, with several compounds demonstrating significant promise in clinical trials for a range of debilitating diseases. While preclinical tools like this compound are invaluable for target validation and mechanistic studies, the clinical candidates represent the forefront of therapeutic development in this area. This guide provides a snapshot of the current publicly available data to facilitate a better understanding of the comparative potencies and characteristics of these important molecules. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
Head-to-head comparison of different classes of IRAK4 inhibitors
A Comprehensive Head-to-Head Comparison of IRAK4 Inhibitor Classes for Researchers
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target for a spectrum of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.[1][2] As a key upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 plays a dual role: it functions as a kinase that phosphorylates downstream targets and as a scaffold protein essential for the assembly of the myddosome signaling complex.[1] This unique functional duality has led to the development of distinct classes of inhibitors, each with a different mechanism of action.
This guide provides a head-to-head comparison of the major classes of IRAK4 inhibitors, with a focus on small molecule kinase inhibitors and targeted protein degraders (PROTACs). We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid in the understanding of their mechanisms and comparative performance.
The IRAK4 Signaling Pathway
IRAK4 is the "master IRAK," indispensable for signaling downstream of TLRs and IL-1Rs.[3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through death domain interactions.[4] IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a cascade that leads to the activation of TRAF6, and subsequently the NF-κB and MAPK signaling pathways.[1][5] This results in the production of pro-inflammatory cytokines.[6]
Caption: The IRAK4 signaling cascade from receptor activation to gene transcription.
Classes of IRAK4 Inhibitors
Two primary strategies are being pursued to modulate IRAK4 activity:
-
Small Molecule Kinase Inhibitors (SMIs): These are traditional enzyme inhibitors that typically bind to the ATP-binding site of IRAK4, blocking its kinase activity.[3][6] By preventing the phosphorylation of downstream substrates like IRAK1, they aim to halt the signaling cascade. Examples include PF-06650833 (Zimlovisertib), BAY-1834845 (Zabedosertib), and CA-4948 (Emavusertib).[1][6][7]
-
Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of the target protein.[8] An IRAK4 PROTAC links a ligand that binds to IRAK4 with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome.[6][8] This approach eliminates both the kinase and the scaffolding functions of IRAK4.[8] KT-474 is a notable example that has entered clinical trials.[8]
Head-to-Head Performance Comparison
Direct comparisons reveal significant mechanistic and efficacy differences between SMIs and degraders. While SMIs can effectively block kinase-dependent signaling, they may not fully abrogate pathways that rely on IRAK4's scaffolding function.[1][9] Degraders, by eliminating the entire protein, can inhibit both functions, potentially leading to a more profound and durable biological effect.[8][10]
Table 1: In Vitro Performance of IRAK4 Inhibitors
| Compound | Class | Target | Assay System | Key Parameter | Result | Reference |
| PF-06650833 | SMI | IRAK4 Kinase Activity | Enzymatic Assay | IC50 | 0.2 - 0.52 nM | [9][11] |
| BAY-1834845 | SMI | IRAK4 Kinase Activity | Enzymatic Assay | IC50 | 3.55 nM | [11] |
| KT-474 | Degrader (PROTAC) | IRAK4 Protein | THP-1 Cells | DC50 | 0.88 nM | [8] |
| KT-474 | Degrader (PROTAC) | IRAK4 Protein | THP-1 Cells | Dmax | 101% | [8] |
| PF-06650833 | SMI | Cytokine Production | LPS/R848-stimulated human PBMCs | IL-6 Inhibition | Potent, but effect diminishes after washout | [8] |
| KT-474 | Degrader (PROTAC) | Cytokine Production | LPS/R848-stimulated human PBMCs | IL-6 Inhibition | Potent, effect is maintained after washout | [8] |
| Compound 4 | SMI | Cytokine Production | CpG-stimulated human whole blood | IL-6 IC50 | 460 nM (±160) | [12] |
| Compound 19 | SMI | Cytokine Production | CpG-stimulated human whole blood | IL-6 IC50 | Significantly more potent than Compound 4 | [12] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Performance and Clinical Status
| Compound | Class | Indication(s) | Key In Vivo Finding | Clinical Status |
| PF-06650833 | SMI | Rheumatoid Arthritis, Lupus | Showed dose-dependent inhibition of LPS-induced TNF in preclinical models.[1] | Phase II trials completed.[1][11] |
| CA-4948 | SMI | Hematologic Malignancies | Showed anti-tumor activity in preclinical models; responses seen in Phase 1/2 trials.[5] | Phase 1/2 clinical trials ongoing.[5][6] |
| KT-474 | Degrader | Hidradenitis Suppurativa, Atopic Dermatitis | Superior to an IRAK4 SMI in multiple preclinical inflammation models.[10] | Phase 2 clinical trials.[8] |
| BAY-1834845 | SMI | Psoriasis, other inflammatory diseases | Suppressed systemic and local inflammatory responses in healthy volunteers.[7] | Phase I trials completed.[7] |
Key Experimental Methodologies
Objective comparison of IRAK4 inhibitors relies on a set of standardized and robust assays. Below are protocols for key experiments cited in the comparison.
IRAK4 Kinase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
-
Objective: To determine the IC50 of an inhibitor against IRAK4 kinase.
-
Protocol:
-
A synthesized IRAK1 peptide is used as the substrate for IRAK4.[13]
-
Recombinant human IRAK4 enzyme is incubated with the peptide substrate and ATP in a reaction buffer.
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a set time (e.g., 90 minutes) at a controlled temperature.[13]
-
The amount of ATP consumed (converted to ADP) is quantified. The Transcreener® Kinase Assay kit is a common tool for this, which uses an antibody-based detection method for ADP.[13]
-
The rate of ADP production is measured, often using a plate reader.
-
Data are plotted as a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a typical IRAK4 biochemical kinase assay.
Cellular Cytokine Release Assay
This cell-based assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.
-
Objective: To measure an inhibitor's potency in blocking TLR/IL-1R pathway activation in a cellular context.
-
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured.[8]
-
Pre-treatment: Cells are pre-incubated with various concentrations of the IRAK4 inhibitor for a defined period.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.[7][8]
-
Incubation: The stimulated cells are incubated for several hours to allow for cytokine production and secretion.
-
Quantification: The concentration of a specific cytokine (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using an immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The results are used to generate a dose-response curve and calculate the cellular IC50. For degraders, a washout step can be included after pre-treatment to assess the durability of the effect.[8]
-
Protein Degradation Assay (for PROTACs)
This assay specifically measures the ability of a PROTAC to induce the degradation of the target protein.
-
Objective: To determine the DC50 and Dmax of an IRAK4 degrader.
-
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., THP-1) is treated with the degrader compound at various concentrations for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.
-
Detection: The amount of IRAK4 protein remaining in each sample is quantified. This is typically done by Western Blot or an ELISA-based method, using an antibody specific to IRAK4.
-
Analysis: The level of IRAK4 protein is normalized to a loading control (e.g., total protein or a housekeeping protein). The percentage of remaining IRAK4 is plotted against the degrader concentration to determine the DC50 and Dmax.[8]
-
Conclusion
The development of IRAK4-targeted therapies is at an exciting juncture. Small molecule kinase inhibitors have demonstrated clinical potential by effectively blocking the catalytic function of IRAK4.[11][14] However, the emergence of targeted protein degraders like PROTACs offers a novel and potentially more comprehensive approach. By eliminating the entire IRAK4 protein, degraders can block both its kinase and scaffolding functions, which may translate to superior efficacy and a more durable response, as suggested by early preclinical and clinical data.[8][10] The choice between these modalities will depend on the specific disease context, the relative importance of IRAK4's kinase versus scaffolding roles in that pathology, and the long-term safety and efficacy profiles that emerge from ongoing clinical trials. Researchers and drug developers should consider the distinct mechanisms of these inhibitor classes when designing experiments and selecting candidates for further development.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. kymeratx.com [kymeratx.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of IRAK4 Modulators
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of the in vivo target engagement of prominent IRAK4 modulators, offering insights into their mechanisms of action, potency, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. We present a detailed examination of a conventional kinase inhibitor, PF-06650833, a proteolysis-targeting chimera (PROTAC) degrader, KT-474, and another potent inhibitor, BAY1834845 (Zabedosertib), to highlight the distinct and shared attributes of these therapeutic modalities.
IRAK4 Signaling Pathway
The binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or cytokines to IL-1Rs, triggers the recruitment of the adaptor protein MyD88. This event facilitates the assembly of the "Myddosome," a multiprotein signaling complex, where IRAK4 is brought into close proximity with and phosphorylates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. The culmination of this signaling is the transcription and release of pro-inflammatory cytokines and chemokines.
Caption: IRAK4 Signaling Pathway and Points of Intervention.
Comparative Analysis of IRAK4 Modulators
The following tables summarize the in vitro and in vivo properties of PF-06650833, KT-474, and BAY1834845, providing a clear comparison of their potency, efficacy, and pharmacokinetic profiles.
In Vitro Potency and Efficacy
| Compound | Modality | Target | Assay | IC50 / DC50 | Dmax | Cell Type |
| PF-06650833 | Inhibitor | IRAK4 | Kinase Assay | 0.2 nM | N/A | Enzyme |
| IRAK4 | TNF-α Release | 2.4 nM | N/A | Human PBMCs | ||
| IRAK4 | TNF-α Release | 8.8 nM | N/A | Human Whole Blood | ||
| KT-474 | Degrader | IRAK4 | Degradation | 0.88 nM | 101% | THP-1 cells |
| IRAK4 | Degradation | 4.034 nM | N/A | RAW 264.7 cells[1] | ||
| BAY1834845 | Inhibitor | IRAK4 | Kinase Assay | 3.55 nM | N/A | Enzyme[2] |
| IRAK4 | TNF-α Release | 2.3 µM | N/A | THP-1 cells[3][4] |
In Vivo Pharmacokinetics
| Compound | Species | Administration | Dose | Tmax | t1/2 | Bioavailability (F) |
| PF-06650833 | Human | Oral (MR) | 300 mg | ~8 h | ~25-31 h | N/A |
| KT-474 | Human | Oral | 50-200 mg QD | Delayed | Prolonged | N/A |
| Mouse | N/A | N/A | 2 h | Measurable up to 24 h | N/A[5] | |
| BAY1834845 | Rat | IV | 0.5 mg/kg | N/A | 1.6 h | 55% |
| Dog | IV | 0.5 mg/kg | N/A | N/A | N/A[3][4] | |
| Mouse | IV | 0.5 mg/kg | N/A | N/A | N/A[3][4] |
In Vivo Pharmacodynamics and Efficacy
| Compound | Model | Species | Dose | Target Engagement/Efficacy |
| PF-06650833 | Collagen-Induced Arthritis | Rat | 3 mg/kg twice daily | Significantly inhibited paw volume.[6] |
| Lupus Model | Mouse | N/A | Reduced circulating autoantibody levels.[6][7] | |
| Healthy Volunteers | Human | 300 mg/day | Reduced whole blood interferon gene signature expression.[6][7] | |
| KT-474 | Healthy Volunteers | Human | 50-200 mg QD | Up to 98% IRAK4 degradation in blood.[8][9][10] |
| Healthy Volunteers | Human | 1000 mg | >80% inhibition of LPS-induced IL-8 and IL-10.[10] | |
| BAY1834845 | LPS-Induced Inflammation | Mouse | 10 and 40 mg/kg | ≥80% suppression of serum TNF-α and IL-6.[4][11] |
| Imiquimod-Induced Psoriasis-like Inflammation | Mouse | N/A | Significantly reduced skin perfusion and erythema.[11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to evaluate IRAK4 target engagement in vivo.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice
This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.
-
Animals: C57BL/6 mice are commonly used.
-
Compound Administration: The test compound (e.g., IRAK4 inhibitor or degrader) is administered orally or via intraperitoneal (IP) injection at the desired dose(s). A vehicle control group is also included.
-
LPS Challenge: Typically 1-4 hours after compound administration, mice are challenged with an IP injection of LPS (e.g., 100 ng/mouse).[12]
-
Sample Collection: Blood is collected at a specified time point post-LPS challenge (e.g., 1.5-2 hours) to capture the peak of the cytokine response.[4][12]
-
Cytokine Analysis: Serum is isolated, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using methods like ELISA or multiplex bead arrays.[13]
Human Whole Blood Assay for Cytokine Inhibition
This ex vivo assay provides a translationally relevant assessment of a compound's activity in a complex human biological matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: The blood is then stimulated with a TLR agonist, such as R848 (TLR7/8 agonist) or LPS (TLR4 agonist), to induce cytokine production.[14]
-
Incubation: The stimulated blood is incubated for a defined period (e.g., 6-24 hours) at 37°C.
-
Cytokine Measurement: Plasma is separated by centrifugation, and cytokine levels (e.g., TNF-α, IL-6, IFN-α) are measured by ELISA or other immunoassays.[14]
Western Blot for In Vivo IRAK4 Degradation
This method is essential for quantifying the degradation of IRAK4 in tissues or cells following treatment with a PROTAC degrader.
-
Sample Collection: Following in vivo treatment with an IRAK4 degrader, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, or tissues of interest are collected and snap-frozen.
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the IRAK4 band is normalized to the loading control, and the percentage of IRAK4 degradation is calculated relative to the vehicle-treated control.
Experimental Workflow for In Vivo Target Engagement
The following diagram illustrates a typical workflow for assessing the in vivo target engagement and efficacy of an IRAK4 modulator.
Caption: General Experimental Workflow for In Vivo IRAK4 Target Engagement.
Conclusion
The in vivo evaluation of IRAK4 modulators reveals distinct profiles for inhibitors and degraders. Kinase inhibitors like PF-06650833 and BAY1834845 demonstrate potent suppression of inflammatory responses by blocking the catalytic activity of IRAK4. In contrast, degraders such as KT-474 offer a different therapeutic paradigm by inducing the elimination of the IRAK4 protein, thereby ablating both its kinase and scaffolding functions. The data presented herein underscore the robust in vivo target engagement and downstream pharmacological effects of these molecules. The choice between an inhibitor and a degrader will likely depend on the specific disease context and the relative contributions of IRAK4's kinase and scaffolding functions to the pathology. This comparative guide provides a valuable resource for researchers in the field, facilitating informed decisions in the continued development of IRAK4-targeted therapies.
References
- 1. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 13. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Benchmarking IRAK4 Inhibition: A Comparative Analysis of PF-06650833 Against Gold Standard Treatments for Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational IRAK4 inhibitor, PF-06650833 (Zimlovisertib), against established gold standard therapies for rheumatoid arthritis (RA): methotrexate, the TNF inhibitor etanercept, and the JAK inhibitor tofacitinib. This analysis is supported by preclinical and clinical data to delineate the potential of IRAK4 inhibition as a novel therapeutic strategy for this chronic inflammatory disease.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream signaling molecule in the Toll-like receptor (TLR) and IL-1 receptor pathways, which are pivotal in the innate immune response and the pathogenesis of rheumatoid arthritis. By targeting IRAK4, PF-06650833 offers a novel mechanism of action aimed at blocking the production of pro-inflammatory cytokines that drive RA. This guide will evaluate its performance in the context of current therapeutic mainstays.
Mechanism of Action Overview
The therapeutic agents discussed in this guide employ distinct mechanisms to modulate the inflammatory cascade in rheumatoid arthritis:
-
PF-06650833 (IRAK4 Inhibitor): As a selective inhibitor of IRAK4, PF-06650833 blocks the signal transduction downstream of TLRs and IL-1 receptors, thereby inhibiting the activation of key transcription factors like NF-κB and subsequent production of a broad range of inflammatory cytokines.
-
Methotrexate: This conventional synthetic disease-modifying antirheumatic drug (csDMARD) is the first-line therapy for RA. Its anti-inflammatory effects are mediated through several mechanisms, including the inhibition of dihydrofolate reductase, which leads to an increase in adenosine levels, a potent anti-inflammatory agent.
-
Etanercept (TNF Inhibitor): A biologic DMARD, etanercept is a soluble TNF receptor fusion protein that binds to and neutralizes tumor necrosis factor (TNF), a key pro-inflammatory cytokine in the RA synovium.
-
Tofacitinib (JAK Inhibitor): A targeted synthetic DMARD, tofacitinib is an oral inhibitor of Janus kinases (JAKs), which are intracellular enzymes that transmit cytokine signals. By blocking JAKs, tofacitinib disrupts the signaling of multiple pro-inflammatory cytokines involved in RA.
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
A head-to-head comparison of PF-06650833 and tofacitinib was conducted in a rat model of collagen-induced arthritis (CIA), a standard preclinical model that mimics many aspects of human RA.
Quantitative Data Summary
| Treatment Group | Dosage | Outcome Measure (Change in Paw Volume) |
| Vehicle | - | Increased paw volume indicative of severe inflammation |
| PF-06650833 | 3 mg/kg, twice daily | Significant reduction in paw volume |
| Tofacitinib | 10 mg/kg, once daily | Significant reduction in paw volume |
Note: Specific quantitative values for paw volume changes were not available in the provided search results.
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
-
Model Induction: Arthritis was induced in rats by immunization with type II collagen. This leads to an autoimmune response targeting the joints, resulting in inflammation, swelling, and cartilage degradation.
-
Treatment Administration: Once arthritis was established, rats were treated for 7 days with either vehicle, PF-06650833 (3 mg/kg, twice daily), or tofacitinib (10 mg/kg, once daily).
-
Efficacy Assessment: The primary efficacy endpoint was the measurement of paw volume, a surrogate for joint inflammation. Measurements were taken daily to monitor the progression of arthritis and the therapeutic effect of the compounds.
Clinical Efficacy in Patients with Rheumatoid Arthritis
A Phase 2b, multicenter, randomized, double-blind, placebo- and active-controlled study (NCT03684333) evaluated the efficacy and safety of PF-06650833 in patients with moderately to severely active RA who had an inadequate response to methotrexate. The study included a tofacitinib arm as an active comparator.
Quantitative Data Summary
| Treatment Group (12 weeks) | Primary Endpoint: Mean Change from Baseline in SDAI | Key Secondary Endpoint: ACR50 Response Rate | Key Secondary Endpoint: DAS28-4(CRP) Change from Baseline |
| Placebo | -14 | - | - |
| PF-06650833 (60 mg QD) | -22 to -25 (for all doses) | - | Statistically significant improvement vs. placebo |
| PF-06650833 (200 mg QD) | -22 to -25 (for all doses) | 40.0% (p=0.040 vs. placebo) | Statistically significant improvement vs. placebo |
| PF-06650833 (400 mg QD) | -22 to -25 (for all doses) | 43.8% (p=0.016 vs. placebo) | Statistically significant improvement vs. placebo |
| Tofacitinib (5 mg BID) | Not reported in abstract | Not reported in abstract | Not reported in abstract |
SDAI: Simplified Disease Activity Index; ACR50: American College of Rheumatology 50% improvement criteria; DAS28-4(CRP): Disease Activity Score in 28 joints using C-reactive protein. QD: once daily; BID: twice daily.
Experimental Protocol: Phase 2b Clinical Trial (NCT03684333)
-
Patient Population: The study enrolled 269 patients from 19 countries with moderately to severely active, anti-citrullinated protein antibody (ACPA)-positive RA who had an inadequate response to methotrexate.
-
Study Design: This was a randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group study. Patients were randomized to receive one of four doses of PF-06650833 (20 mg, 60 mg, 200 mg, or 400 mg modified-release tablets once daily), tofacitinib (5 mg twice daily), or placebo for 12 weeks.
-
Efficacy Endpoints:
-
Primary Endpoint: The primary outcome was the change from baseline in the Simplified Disease Activity Index (SDAI) at week 12. A negative change indicates a reduction in disease activity.
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving at least a 50% improvement in the American College of Rheumatology criteria (ACR50) and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-4(CRP)) at week 12.
-
-
Safety Assessment: Adverse events were monitored throughout the study. The most commonly reported treatment-emergent adverse events were infections and infestations.
Safety and Tolerability
In the Phase 2b clinical trial, all doses of PF-06650833 were associated with improvements in clinical disease scores compared to placebo. The most common treatment-emergent adverse events were infections and infestations, which were reported in 20.4% of all patients. There were 8 serious adverse events reported across all treatment groups, with one (elevated liver transaminases) considered treatment-related in the PF-06650833 20 mg group, which resolved. No deaths occurred during the study.
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To further elucidate the context of IRAK4 inhibition, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.
Caption: IRAK4 signaling pathway in rheumatoid arthritis.
Caption: Preclinical experimental workflow for evaluating IRAK4 inhibitors.
Conclusion
The available preclinical and clinical data suggest that the IRAK4 inhibitor PF-06650833 demonstrates efficacy in reducing inflammation in models of rheumatoid arthritis and in patients with active disease who have had an inadequate response to methotrexate. In a preclinical head-to-head study, its efficacy in reducing paw swelling was comparable to the JAK inhibitor tofacitinib. In a Phase 2b clinical trial, PF-06650833 showed a dose-dependent improvement in clinical endpoints versus placebo.
While direct comparative data against TNF inhibitors from a single, controlled study is not yet available, the distinct upstream mechanism of action of IRAK4 inhibition presents a promising and potentially complementary therapeutic strategy in the management of rheumatoid arthritis. Further clinical investigation is warranted to fully elucidate the positioning of IRAK4 inhibitors within the existing treatment paradigm for RA and to identify patient populations most likely to benefit from this novel therapeutic approach.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Irak4-IN-16
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Irak4-IN-16. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing clear operational protocols.
Chemical and Safety Data
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to the safety protocols outlined below is mandatory.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | IRAK4 inhibitor 16 |
| CAS Number | 509093-72-5 |
| Molecular Formula | C27H25F3N4O |
| Molecular Weight | 478.519 g/mol |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| IC50 | 2.8 nM |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles of the compound.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Impervious lab coat. | Protects against contamination of personal clothing and skin.[3] |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust. A suitable respirator may be necessary if dust or aerosols are generated. | Avoids inhalation of the compound.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Preparation: Before handling, ensure that an accessible safety shower and eye wash station are available.[3]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.[3]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated work area.[3]
Storage:
-
Powder: Store at -20°C in a tightly sealed container.[3]
-
In Solvent: Store at -80°C.[3]
-
General Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Environmental Precautions: Avoid release to the environment. Collect any spillage.[3] Keep the product away from drains, water courses, and the soil.[3]
Experimental Protocols and Visualizations
The following sections provide a general experimental workflow for using this compound in a cell-based assay and a diagram of the IRAK4 signaling pathway.
General Experimental Workflow: In Vitro Inhibition of IRAK4
This protocol describes a typical workflow for assessing the inhibitory effect of this compound on IRAK4-mediated signaling in a cell line.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), which are essential for the innate immune response.[4][5] Upon activation by stimuli such as pathogens or cytokines, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[6] Activated IRAK4 then phosphorylates other kinases, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[4]
Caption: The IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound| CAS 509093-72-5 [dcchemicals.com]
- 3. This compound|509093-72-5|MSDS [dcchemicals.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
